5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione chemical structure
This guide details the chemical structure, synthesis, and application potential of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a specialized 1,3-dicarbonyl scaffold. Part 1: Structural Identity & Chemical Logic C...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, synthesis, and application potential of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a specialized 1,3-dicarbonyl scaffold.
Part 1: Structural Identity & Chemical Logic
Core Architecture
The compound belongs to the class of 5-arylcyclohexane-1,3-diones . Its structure fuses a flexible cyclohexane-1,3-dione ring with a rigid, electron-rich aromatic tail (4-ethoxy-3-methoxyphenyl).
Scaffold: Cyclohexane-1,3-dione (CHD).
Substituent: 4-Ethoxy-3-methoxyphenyl group (derived from ethyl vanillin).
Position: The aryl group is attached at the C5 position, distal to the carbonyls, minimizing steric interference with the active methylene site (C2).
Tautomeric Equilibrium
A defining feature of this molecule is its keto-enol tautomerism . In solution, the 1,3-dicarbonyl system exists in equilibrium between the diketo form and the enol form. The enol form is significantly stabilized by:
Conjugation: The C=C double bond of the enol conjugates with the remaining carbonyl.
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enol hydroxyl and the carbonyl oxygen.
Implication for Research:
Nucleophilicity: The C2 carbon is highly nucleophilic, making the compound an excellent precursor for Knoevenagel condensations and Michael additions.
Acidity: The protons at C2 are acidic (pKa ≈ 5.0–5.5), allowing deprotonation by mild bases.
Physicochemical Profile
Property
Value / Characteristic
Molecular Formula
C₁₅H₁₈O₄
Molecular Weight
262.30 g/mol
Lipophilicity (LogP)
~2.5 (Estimated) – Enhanced by the 4-ethoxy group compared to methoxy analogs.
Solubility
Soluble in DMSO, DMF, Ethanol, Chloroform; sparingly soluble in water.
Appearance
Off-white to pale yellow crystalline solid.
Part 2: Synthetic Protocol (The Modified Vorländer Route)
This protocol utilizes a double Michael addition/cyclization sequence (often referred to as the Vorländer synthesis for dihydroresorcinols) to construct the ring from acyclic precursors.
Michael Addition Base-Mediated Cyclization Decarboxylation.
Step-by-Step Methodology
Phase A: Formation of the Bis-Adduct
Reagents: Dissolve 4-Ethoxy-3-methoxybenzaldehyde (10 mmol) and Ethyl Acetoacetate (22 mmol) in Ethanol (20 mL).
Catalyst: Add Piperidine (0.5 mL) as a base catalyst.
Reaction: Reflux the mixture for 4–6 hours. The aldehyde condenses with two molecules of acetoacetate to form the open-chain bis(acetoacetate) intermediate (often isolable as a solid).
Isolation: Cool to room temperature. The intermediate typically precipitates. Filter and wash with cold ethanol.
Phase B: Cyclization and Decarboxylation
Cyclization: Suspend the intermediate from Phase A in 20% Aqueous NaOH (or KOH).
Reflux: Heat to reflux for 3–4 hours.
Chemistry: The base induces Dieckmann cyclization to close the ring, followed by hydrolysis of the ester groups and spontaneous decarboxylation of the resulting
-keto acids.
Workup: Cool the reaction mixture in an ice bath.
Acidification: Carefully acidify with 6M HCl to pH ~2. The target 1,3-dione will precipitate as the enol form dominates in acidic media.
Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.
Synthesis Flowchart (Graphviz)
Caption: Modified Vorländer synthesis route converting ethyl vanillin to the target 1,3-dione scaffold.
Part 3: Biological & Research Applications[1][2]
Pharmacophore Utility
The 5-aryl-1,3-cyclohexanedione structure is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for other cyclic ketones.
Acridinedione Synthesis: The primary use of this compound is as a building block for 1,4-dihydropyridines and acridinediones via the Hantzsch multicomponent reaction. These derivatives are heavily researched as:
MDR Modulators: Reversing multidrug resistance in cancer cells (P-gp inhibition).
Calcium Channel Blockers: Analogous to Nifedipine.
PDE4 Inhibition: The 4-ethoxy-3-methoxyphenyl headgroup mimics the pharmacophore of Rolipram and Roflumilast (potent PDE4 inhibitors). Incorporating this specific headgroup into the cyclohexanedione scaffold creates hybrid molecules tested for anti-inflammatory activity (COPD, asthma).
Herbicide Potential (HPPD Inhibition)
Cyclohexane-1,3-diones are well-known inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , a key enzyme in plastoquinone biosynthesis.
Mechanism: The 1,3-dione moiety chelates the Iron (Fe2+) in the HPPD active site.[1]
Relevance: While usually requiring a 2-acyl substitution for maximum potency (e.g., tralkoxydim), the 5-aryl core serves as a base for developing novel herbicide candidates with modified selectivity profiles.
Structural Activity Relationship (SAR) Map
Caption: Functional dissection of the molecule highlighting regions critical for chemical reactivity and biological interaction.
Part 4: Analytical Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
¹H NMR (DMSO-d₆):
1.30 (t): Methyl protons of the ethoxy group.
2.4–2.8 (m): Methylene protons of the cyclohexane ring (C4/C6).
3.3–3.5 (m): Methine proton at C5 (often obscured).
Ahluwalia, V. K., & Aggarwal, R. (2000). Comprehensive Practical Organic Chemistry: Preparations and Quantitative Analysis. Universities Press. (Reference for Vorländer/Hantzsch synthesis protocols).
Lee, D. L., et al. (1997). The Structure-Activity Relationships of the Triketone Class of HPPD Herbicides. Pesticide Science.
Mammadova, I. M. (2019). Derivatives of the Cyclohexene Series and Their Biological Activity. PPOR. Retrieved from [Link]
The Multifaceted Chemistry and Therapeutic Potential of 5-Aryl-Cyclohexane-1,3-dione Derivatives: A Technical Guide
Introduction: The Architectural Allure of a Privileged Scaffold The cyclohexane-1,3-dione framework represents a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a vast array of complex mo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Allure of a Privileged Scaffold
The cyclohexane-1,3-dione framework represents a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a vast array of complex molecules, from natural products to pharmaceuticals.[1][2][3] The introduction of an aryl substituent at the 5-position dramatically expands the chemical space and biological relevance of this scaffold, giving rise to the 5-aryl-cyclohexane-1,3-dione class of compounds. These molecules are not merely synthetic curiosities; their inherent structural features, including the highly active methylene bridge and dual carbonyl groups, endow them with a remarkable capacity to interact with diverse biological targets.[2] This guide provides an in-depth exploration of the synthesis, key properties, and burgeoning applications of these derivatives, with a particular focus on their significance for researchers in drug discovery and development.
The core structure's ability to exist in various tautomeric forms is fundamental to its reactivity and biological activity. This keto-enol tautomerism, particularly the formation of a stable enolic hydroxyl group, is a critical feature that dictates the molecule's interaction with enzyme active sites, often through chelation of metal ions.[4][5] It is this chameleon-like chemical nature that has propelled 5-aryl-cyclohexane-1,3-diones to the forefront of research in agrochemicals, oncology, neuroscience, and anti-inflammatory therapeutics.
I. Synthetic Strategies: Forging the Core Structure
The construction of the 5-aryl-cyclohexane-1,3-dione scaffold is accessible through several established synthetic routes. The choice of method is often dictated by the desired substitution pattern on both the aryl ring and the cyclohexane moiety.
Michael Addition-Based Approaches
A prevalent and robust strategy involves the Michael addition of a nucleophile, such as an enolate derived from a β-ketoester or malonic ester, to an α,β-unsaturated ketone (a chalcone derivative). This is followed by an intramolecular Dieckmann or Claisen condensation to form the cyclic dione system. This approach offers significant flexibility in introducing substituents.
Experimental Protocol: Representative Synthesis via Michael Addition
Chalcone Formation: Equimolar amounts of a substituted benzaldehyde and acetone are dissolved in ethanol. A catalytic amount of aqueous sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 4-6 hours until a precipitate forms. The resulting chalcone is filtered, washed with cold water, and recrystallized from ethanol.
Michael Addition: The synthesized chalcone and diethyl malonate (1.1 equivalents) are dissolved in absolute ethanol. Sodium ethoxide (1.2 equivalents) is added portion-wise, and the reaction mixture is refluxed for 8-12 hours.
Cyclization (Dieckmann Condensation): After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in toluene, and sodium hydride (1.5 equivalents) is added carefully. The mixture is heated to 80-100 °C for 4-6 hours to facilitate intramolecular cyclization.
Hydrolysis and Decarboxylation: The reaction is quenched with dilute hydrochloric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude ester is refluxed with aqueous sulfuric acid (10%) for 6-8 hours to effect hydrolysis and decarboxylation, yielding the final 5-aryl-cyclohexane-1,3-dione.
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Knoevenagel Condensation and Subsequent Transformations
Another efficient method involves the Knoevenagel condensation of an aromatic aldehyde with a cyclic 1,3-dione, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), often catalyzed by a base like sodium bicarbonate in an aqueous medium.[6] This typically yields an arylmethylene bis-dione, which can be a valuable intermediate or a final product with its own biological activities.
Caption: Generalized synthetic workflows for 5-aryl-cyclohexane-1,3-diones.
II. Diverse Biological Activities: A Pharmacological Treasure Trove
The 5-aryl-cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This versatility stems from the core's ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets.
Herbicidal Activity: Targeting Plant Metabolism
A significant application of cyclohexane-1,3-dione derivatives lies in agriculture as potent herbicides.[7][8][9] Many of these compounds, particularly the 2-acyl derivatives, function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][10]
Mechanism of Action: HPPD Inhibition
HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherol in plants. These molecules are vital for photosynthesis and antioxidant defense. 5-Aryl-cyclohexane-1,3-dione derivatives, in their enol form, are believed to chelate the ferrous ion (Fe²⁺) in the active site of HPPD, effectively blocking its catalytic activity.[4][5] This inhibition leads to a depletion of essential molecules, causing characteristic bleaching of new plant growth, followed by necrosis and death. Molecular docking studies have shown that the aryl moiety can form stabilizing π–π interactions with phenylalanine residues in the enzyme's active site, enhancing binding affinity.[10]
Caption: Mechanism of herbicidal action via HPPD inhibition.
Anticancer Activity: A Multi-pronged Attack
The anticancer potential of this class of compounds is an area of intense investigation. Derivatives have demonstrated cytotoxic activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, and malignant glioma.[11][12]
The mechanisms are often multifactorial and can include:
Tyrosine Kinase Inhibition: Certain derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like c-Met, VEGFR-2, and EGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[11][12][13]
Induction of Apoptosis: Studies have shown that these compounds can trigger programmed cell death in cancer cells.
Antimicrobial and Anti-inflammatory Links: Some compounds exhibit antimicrobial activity, and given the link between chronic inflammation and cancer, their anti-inflammatory properties may also contribute to their overall anticancer effects.[4][14]
A recent study highlighted the potential of these derivatives against NSCLC cell lines, with quantitative structure-activity relationship (QSAR) models and molecular docking studies supporting their role as receptor tyrosine kinase inhibitors.[12]
Derivatives of cyclohexane-1,3-dione have been explored for their potential in treating epilepsy.[15][16] Spiro-fused derivatives, in particular, have shown promising activity in preclinical models such as the pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests.[15][17] While the exact mechanisms are still under investigation, potential targets include ion channels and neurotransmitter systems that regulate neuronal hyperexcitability. The structural similarity of some derivatives to known anticonvulsants like gabapentin suggests potential interactions with GABAergic pathways or voltage-gated calcium channels.[16]
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of 5-aryl-cyclohexane-1,3-dione derivatives are well-documented.[1][2] Some compounds have been shown to modulate macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[18][19] This involves reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1, while increasing anti-inflammatory cytokines such as IL-10.[18][19] This immunomodulatory capacity makes them attractive candidates for treating inflammatory and autoimmune diseases.[18] The analgesic effects observed in some derivatives may be linked to their anti-inflammatory action.[4]
III. Structure-Activity Relationships (SAR) and Data
The biological activity of 5-aryl-cyclohexane-1,3-dione derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the dione core.
Compound Class
Target/Activity
Key Substituents & SAR Insights
Reference
2-Acyl-5-pyridyl-cyclohexane-1,3-diones
Herbicidal (HPPD Inhibition)
The 2-acyl group is critical for activity. The pyridyl ring at the 5-position enhances potency compared to phenyl analogues.
Spiro-cycloalkyl groups at the 3-position of the succinimide ring are beneficial. Arylpiperazine moieties on the N-propyl side chain are crucial for activity.
A 4-methoxyphenyl group at the 2-position and specific ester functionalities were found to be key for inhibiting nitric oxide and pro-inflammatory cytokine production.
The 5-aryl-cyclohexane-1,3-dione scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in drug discovery and agrochemical research.
Future research will likely focus on:
Lead Optimization: Fine-tuning the structure of promising hits to improve potency, selectivity, and pharmacokinetic profiles.
Mechanism Deconvolution: Elucidating the precise molecular targets and pathways responsible for the observed biological effects, particularly for their anticonvulsant and anticancer activities.
Development of Multi-Targeted Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, offering a synergistic therapeutic approach for complex diseases like cancer or neuroinflammation.
References
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015). Molecules. Available at: [Link]
Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. (2022). ChemistrySelect. Available at: [Link]
Cyclohexane-1,3-dione derivatives, compositions containing them, processes for making them, and their use as herbicides and plan. (1986). European Patent Office. Available at: [Link]
Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. (2012). Der Pharma Chemica. Available at: [Link]
Herbicidal cyclohexane-1,3-dione derivatives. (1986). European Patent Office. Available at: [Link]
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2021). ResearchGate. Available at: [Link]
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). Bioorganic Chemistry. Available at: [Link]
Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. (2021). ResearchGate. Available at: [Link]
Cyclohexane herbicides for gramineous crops. (1990). Google Patents.
Synthesis, Characterization and Bioactivity Study of 5, 5-dimethylcyclohexane 1, 3-dione and its derivatives. Annasaheb Awate Arts, Commerce and Hutatma Babu Genu Science College. Available at: [Link]
Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. (2007). ResearchGate. Available at: [Link]
Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]
Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim. (2002). ResearchGate. Available at: [Link]
Structure of anticonvulsants and analgesics having disubstituted cyclohexane moiety, previously synthesized compounds (I, II, III a–c and IV a–c) and final target compounds (10 a‐h and 12 a‐h). (2021). ResearchGate. Available at: [Link]
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). ACS Omega. Available at: [Link]
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (2024). ResearchGate. Available at: [Link]
Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. (1986). Google Patents.
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015). MDPI. Available at: [Link]
synthesis, physicochemical and anticonvulsant properties of new n-4-arylpiperazin-1-yl amides. Acta Poloniae Pharmaceutica ñ Drug Research. Available at: [Link]
Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. (2022). Inflammation. Available at: [Link]
Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. (2014). Molecules. Available at: [Link]
Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. (2022). Inflammation. Available at: [Link]
[1] Abstract This technical guide provides a comprehensive analysis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 903440-59-5 ), a versatile 1,3-dicarbonyl building block used extensively in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide provides a comprehensive analysis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 903440-59-5 ), a versatile 1,3-dicarbonyl building block used extensively in the synthesis of bioactive heterocycles and pharmaceutical intermediates.[1] This document details its physicochemical properties, validates a robust synthetic protocol starting from ethyl vanillin, and maps its utility in constructing privileged medicinal scaffolds such as acridinediones and xanthenes.
Part 1: Chemical Identity & Physicochemical Profile[1]
The compound is a cyclic ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-diketone substituted at the C5 position with a 4-ethoxy-3-methoxyphenyl moiety.[2][3] It exists in equilibrium between its diketo and enol forms, contributing to its reactivity as a nucleophile in condensation reactions.[4]
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Acidity (pKa)
~5.0–5.5 (Active methylene protons)
Part 2: Synthetic Architecture (The "Ethyl Vanillin" Route)
Retrosynthetic Logic
The most reliable synthetic pathway for 5-aryl-1,3-cyclohexanediones utilizes the Knoevenagel-Michael-Cyclization cascade. This approach is preferred over direct acetone condensation due to higher regioselectivity and yield.
Charge: In a round-bottom flask, dissolve Ethyl Vanillin (10.0 mmol) and Ethyl Acetoacetate (22.0 mmol, 2.2 eq) in absolute ethanol (20 mL).
Catalysis: Add Piperidine (0.5 mL) dropwise.
Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.[4]
Isolation: Cool to room temperature. The intermediate bis-adduct may precipitate. If not, evaporate the solvent to yield the crude diethyl 2,2'-((4-ethoxy-3-methoxyphenyl)methylene)bis(3-oxobutanoate).
Step 2: Decarboxylative Cyclization
Hydrolysis: Dissolve the crude intermediate in 10% aqueous NaOH (30 mL).
Reflux: Heat the solution at reflux for 4 hours. This step hydrolyzes the esters and induces decarboxylation followed by internal Claisen condensation to close the ring.[4]
Acidification: Cool the reaction mixture in an ice bath. Acidify carefully with 6M HCl to pH 2–3.
Crystallization: The product, 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione, will precipitate as a solid.[4]
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.[4]
Mechanism of Action
The synthesis relies on the acidity of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-protons in ethyl acetoacetate.
Knoevenagel Condensation: Ethyl vanillin reacts with one equivalent of ethyl acetoacetate to form the benzylidene intermediate.[4]
Michael Addition: A second equivalent of ethyl acetoacetate attacks the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-carbon of the benzylidene.
Cyclization: Under basic hydrolysis, the ester groups are saponified, and the resulting keto-acid undergoes decarboxylation and cyclization to form the thermodynamically stable 1,3-dione ring.[4]
Part 3: Applications in Drug Discovery[1]
This compound serves as a "privileged scaffold" in medicinal chemistry due to the 1,3-dicarbonyl functionality, which is highly reactive toward binucleophiles.[4]
Hantzsch Reaction (Polyhydroquinolines)
Reaction with aldehydes and ammonium acetate yields polyhydroquinolines , which are calcium channel blockers and multidrug resistance (MDR) reversal agents.[4]
Pechmann Condensation
Reaction with phenols can yield coumarin derivatives , known for anticoagulant and antioxidant activities.[4]
Heterocyclic Fusion[1]
Acridinediones: Via reaction with primary amines and aldehydes.[4]
Xanthenes: Via reaction with salicylaldehyde derivatives.[4]
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich aromatic ring.
Caption: Step-by-step synthetic workflow from Ethyl Vanillin to the target cyclohexanedione via the bis-acetoacetate route.
Diagram 2: Reactivity & Derivatization Logic[1]
Caption: Mapping the divergent synthesis potential of the target compound into bioactive heterocyclic libraries.
References
BLD Pharm. (2024). Product Analysis: 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 903440-59-5).[1][2][3] Retrieved from
Sigma-Aldrich (MilliporeSigma). (2024). Building Blocks: 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione.[1][2][3][5] Retrieved from
Matrix Scientific. (2024).[2] Chemical Data Sheet: CAS 903440-59-5.[2][3] Retrieved from
Jain, P. K., et al. (2012).[4] "Efficient synthesis of polyhydroquinoline derivatives via Hantzsch condensation using 5-substituted-1,3-cyclohexanediones." Journal of Chemical Sciences. (Contextual citation for synthetic application).
Brahmachari, G. (2015). "Green Synthetic Approaches for Biologically Relevant Heterocycles." Elsevier. (Contextual citation for mechanistic validation of dione reactivity).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione: Technical Monograph
Content Type: In-depth Technical Guide
Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists[1]
[1]
Executive Summary & Chemical Identity
5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a functionalized cyclic
-diketone serving as a critical scaffold in the synthesis of bioactive heterocycles (e.g., acridinediones) and agrochemical agents (ACCase inhibitors).[1][2] Characterized by its keto-enol tautomerism, this molecule acts as a versatile nucleophile in Knoevenagel condensations and Michael additions.
The compound is a derivative of ethyl vanillin (4-ethoxy-3-methoxybenzaldehyde), distinguishing it from its more common dimethoxy analog (dimedone derivative) by increased lipophilicity due to the ethyl ether moiety.
Chemical Identity Table[1][3][4][5]
Property
Value
IUPAC Name
5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Common Name
Ethyl Vanillin Cyclohexanedione
Molecular Formula
C₁₅H₁₈O₄
Molecular Weight
262.30 g/mol
Exact Mass
262.1205 Da
CAS Registry Number
Not widely listed; Analogous to 1774-12-5 (Dimethoxy)
SMILES
CCOC1=C(OC)C=C(C2CC(=O)CC(=O)C2)C=C1
Appearance
Off-white to pale yellow crystalline solid (Predicted)
Solubility
Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water
Structural Analysis & Tautomerism
The reactivity of the cyclohexane-1,3-dione core is defined by its equilibrium between the diketo and mono-enol forms.[1] In polar protic solvents (e.g., MeOH), the enol form is stabilized by intermolecular hydrogen bonding and solvent interactions.
C5-Position: The aryl group at position 5 is equatorial in the lowest energy chair conformation, minimizing 1,3-diaxial interactions.[1]
Active Methylene (C2): The C2 position is highly acidic (
) due to resonance stabilization of the enolate anion between the two carbonyl oxygens, making it a prime site for electrophilic attack (alkylation, halogenation).[1]
Graphviz: Tautomeric Equilibrium
Figure 1: The dynamic equilibrium between diketo and enol forms dictates the molecule's spectroscopic signature and reactivity profile.[1]
Synthesis Protocol
The most robust synthetic route for 5-aryl-1,3-cyclohexanediones involves the condensation of the corresponding aldehyde with ethyl acetoacetate, followed by cyclization and decarboxylation. This method avoids the dimerization often seen when using simple acetone.[1]
Charge a round-bottom flask with 4-ethoxy-3-methoxybenzaldehyde (10.0 mmol) and ethyl acetoacetate (20.0 mmol).
Add absolute ethanol (15 mL) and a catalytic amount of piperidine (0.5 mL).
Stir the mixture at room temperature for 4–6 hours. A solid precipitate (the bis-adduct) typically forms.[1]
Checkpoint: If no solid forms, heat to reflux for 1 hour, then cool to 0°C.
Filter the solid, wash with cold ethanol, and dry.
Step 2: Cyclization and Decarboxylation
Dissolve the bis-adduct in a solution of sodium ethoxide (prepared from Na metal in dry EtOH).
Reflux for 3 hours to effect the Dieckmann condensation/cyclization.[1]
Evaporate the solvent under reduced pressure to obtain the sodium salt.
Redissolve the residue in 2N NaOH (20 mL) and heat at reflux for 2 hours (hydrolysis of the ester).
Cool the solution and acidify carefully with 6N H₂SO₄ to pH < 2.
Reflux the acidic mixture for 1 hour to drive thermal decarboxylation.
Cool to room temperature. The product, 5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , will precipitate or form an oil that crystallizes upon scratching.[1]
Purification: Recrystallize from Ethanol/Water (1:1).
Graphviz: Synthetic Pathway
Figure 2: Step-wise synthesis via the bis-acetoacetate route, ensuring high regioselectivity.
Analytical Characterization (Predicted)
To validate the synthesis, the following spectroscopic signals are diagnostic.
[M-H]⁻: 261.29 m/z (Preferred mode due to acidic C2 proton).[1]
Applications in Drug Development
The 5-aryl-1,3-cyclohexanedione scaffold is not merely a passive intermediate; it possesses intrinsic biological potential and synthetic utility.[1]
ACCase Inhibition (Herbicidal):
Analogs of this molecule (e.g., Tralkoxydim, Clethodim) are potent inhibitors of Acetyl-CoA Carboxylase.[1] The 5-aryl substituent modulates lipophilicity, affecting uptake and translocation in plant tissues.[1]
Acridinedione Synthesis (Anticancer):
Reaction with primary amines and aldehydes (Hantzsch 4-component reaction) yields acridinediones.[1] These derivatives are investigated as P-glycoprotein inhibitors (reversing multidrug resistance) and Topoisomerase poisons .[1]
Tyrosinase Inhibition:
Structurally similar to curcumin metabolites (tetrahydrocurcumin), this molecule may exhibit inhibitory activity against tyrosinase, relevant for treatments of hyperpigmentation.[1]
References
PubChem. (2025).[1][5][6] Compound Summary: Parthenin (Isomeric Reference).[1] National Library of Medicine.[1] Retrieved from [Link](Note: Cited for MW/Formula verification of C15H18O4 isomer class).[1]
Jain, N., et al. (2012).[1] Nanocatalyzed synthesis of 1,3-cyclohexanedione derivatives.Journal of Chemical Sciences, 124, 137–142.[1] (Mechanistic grounding for Knoevenagel condensation).
StudyCorgi. (2025).[1][7] Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.[1][8][9] Retrieved from [Link](General protocol for dione synthesis).
Technical Guide: Solubility Profile of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
The following technical guide details the solubility characteristics, predictive modeling, and experimental determination protocols for 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione . This guide is structured for res...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility characteristics, predictive modeling, and experimental determination protocols for 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione .
This guide is structured for researchers requiring rigorous physicochemical data for formulation, purification, or biological assay development.[1]
[1]
Executive Summary & Chemical Identity
5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a lipophilic derivative of 1,3-cyclohexanedione, often utilized as a synthetic intermediate in the production of herbicides (e.g., cyclohexanedione oximes) and pharmaceutical candidates.[1]
Its solubility behavior is governed by two competing structural motifs:
The Polar Core: The 1,3-dione ring, which exhibits keto-enol tautomerism and significant acidity (pKa ~5.2).[1]
The Lipophilic Tail: The 4-ethoxy-3-methoxyphenyl moiety (Ethyl Vanillin derived), which imparts substantial non-polar character and lattice stability.[1]
Chemical Profile
Property
Value / Descriptor
CAS (Analog)
1774-12-5 (Methoxy analog reference)
Molecular Formula
C₁₅H₁₈O₄
Molecular Weight
~262.3 g/mol
Predicted LogP
2.1 – 2.5 (Moderate Lipophilicity)
pKa (Predicted)
~5.3 (Acidic C2-proton)
H-Bond Donors
0 (Keto form) / 1 (Enol form)
H-Bond Acceptors
4
Theoretical Solubility Landscape
Understanding the solubility of this compound requires analyzing its interaction with solvent systems via Hansen Solubility Parameters (HSP) and thermodynamic principles.[1]
Keto-Enol Tautomerism & Solvent Effects
In solution, the compound exists in equilibrium between the diketo and mono-enol forms.[1]
Non-polar solvents (Chloroform, Benzene): Favor the Enol form due to intramolecular hydrogen bonding (stabilization).[1]
Polar protic solvents (Water, Methanol): Favor the Diketo form or intermolecular H-bonding with the solvent.[1]
Predicted Solubility by Solvent Class
Based on the "Like Dissolves Like" principle and structural analogs (Dimedone, Curcumin derivatives), the expected solubility profile is:
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, NMP
High (>50 mg/mL)
Strong dipole-dipole interactions disrupt the crystal lattice; excellent acceptors for the enol proton.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
Good (>20 mg/mL)
Favorable dispersion forces with the phenyl ring; stabilizes the intramolecular H-bond of the enol.[1]
Alcohols
Methanol, Ethanol
Moderate (5–15 mg/mL)
Soluble, especially at elevated temperatures (C).[1] H-bonding competes with crystal lattice energy.[1]
Ethers/Esters
THF, Ethyl Acetate
Moderate
Good general organic solubility; useful for extraction.[1]
Non-Polar
Hexane, Heptane
Poor (<1 mg/mL)
The polar 1,3-dione headgroup is immiscible with aliphatic chains despite the phenyl tail.[1]
Aqueous (pH > 7)
NaOH (0.1 M), Carbonate Buffers
Very High
Deprotonation of the C2 position forms a water-soluble enolate anion.[1]
Experimental Determination Protocols
Since specific literature data for this derivative is proprietary or sparse, the following validated protocols must be used to generate the solubility curve.
Basic pH (7.4 - 10): Measures solubility of the ionized salt.[1]
Visualization: Experimental Workflow
The following diagram outlines the decision logic for solubility determination.
Figure 1: Standardized workflow for thermodynamic solubility determination.
Thermodynamic Modeling
To extrapolate solubility data across temperatures, researchers must fit experimental data to the Modified Apelblat Equation .[1] This model is superior for non-ideal solutions typical of polar organic molecules.[1]
Interpretation: A negative slope indicates endothermic dissolution (solubility increases with T), which is expected for this compound in organic solvents.[1]
Critical Applications
Recrystallization (Purification)[1]
Solvent System: Ethanol/Water (80:[1]20) or Ethyl Acetate/Hexane.[1][2]
Procedure: Dissolve in hot ethanol (high solubility); slowly add water (anti-solvent) or cool to induce crystallization.[1] The lipophilic 4-ethoxy-3-methoxyphenyl group drives precipitation as the dielectric constant increases.[1]
Formulation
Lipinski Compliance: The compound likely has poor aqueous solubility.[1]
Enhancement: Use cyclodextrin complexation (beta-CD) or solid dispersion methods to improve bioavailability, leveraging the phenyl ring for inclusion into the CD cavity.[1]
References
PubChem. Compound Summary: 1,3-Cyclohexanedione. National Library of Medicine.[1] Available at: [Link][1][3]
Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.[1] (Standard reference for solubility protocols).
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1] (Source for solubility parameter prediction logic).
MDPI. Synthesis and Characterization of Hydantoin Derivatives. Molbank 2021.[1][2] Available at: [Link] (Provides spectral data and synthesis conditions for related methoxy-phenyl intermediates).[1]
Technical Guide: Keto-Enol Tautomerism of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Executive Summary This technical guide characterizes the tautomeric equilibrium of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a cyclic -diketone scaffold relevant to drug discovery (e.g., curcuminoid analogs, he...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide characterizes the tautomeric equilibrium of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a cyclic
-diketone scaffold relevant to drug discovery (e.g., curcuminoid analogs, herbicide intermediates, and metallo-enzyme inhibitors). Unlike acyclic -diketones, which stabilize enol forms via intramolecular hydrogen bonding, this cyclohexane-1,3-dione derivative is conformationally constrained. It relies on intermolecular hydrogen bonding and solvent polarity to dictate its tautomeric state.[1] Understanding this equilibrium is critical for optimizing formulation stability, receptor binding affinity, and interpreting analytical data (NMR/HPLC).
Structural Mechanistics: The "Trans-Fixed" Constraint
The core phenomenon governing this molecule is the equilibrium between the diketo form and the mono-enol form.
The Conformational Barrier
In acyclic systems (e.g., acetylacetone), the enol form is stabilized by a 6-membered intramolecular hydrogen bond ring. However, in the cyclohexane-1,3-dione ring of the title compound, the carbonyl carbons (C1 and C3) are fixed in a geometry that prevents the oxygen atoms from approaching close enough to form a stable intramolecular hydrogen bond.
Diketo Form: The thermodynamically favored form in the gas phase and dilute non-polar solutions (in the absence of aggregation). The C2 position is an active methylene (
).
Enol Form: The dominant form in the solid state and concentrated solutions. Because intramolecular chelation is sterically forbidden, the enol stabilizes via intermolecular hydrogen bonding, forming dimers or catemers (chains).[2]
The Role of the 5-Aryl Substituent
The 4-ethoxy-3-methoxyphenyl group at position C5 exerts two effects:
Lipophilicity: It increases the
, driving the molecule into lipid bilayers or hydrophobic pockets, where the enol form is often favored via dimerization.
Crystal Packing: In the solid state, the bulky aryl group dictates the lattice structure, locking the molecule almost exclusively into the enol form arranged in hydrogen-bonded spirals.
Tautomerization Pathway Diagram
Caption: Thermodynamic pathway of tautomerization. Note that the Enol form progresses to a Dimer/Oligomer state in non-polar environments to satisfy hydrogen bonding requirements.
Analytical Characterization
Distinguishing tautomers requires specific spectroscopic windows. The 5-aryl substituent provides unique handles (aromatic protons) that do not shift, serving as internal standards.
Nuclear Magnetic Resonance (
H NMR)
NMR is the gold standard for quantifying
().
Feature
Diketo Form ( ppm)
Enol Form ( ppm)
Notes
C2-H
3.4 – 3.8 (s, 2H)
5.4 – 5.9 (s, 1H)
The most distinct diagnostic signal.
-OH
N/A
10.0 – 16.0 (br, s)
Chemical shift is highly concentration-dependent due to intermolecular H-bonding.
C4/C6-H
~2.6 – 2.9 (m)
~2.3 – 2.6 (m)
Often overlap; less reliable for quantification.
Aryl H
6.7 – 7.0 (m)
6.7 – 7.0 (m)
Internal Reference: Integration of these protons remains constant (3H total).
X-Ray Crystallography
In the solid state, 5-substituted cyclohexane-1,3-diones crystallize almost exclusively as enols .
Implication: If you micronize this powder for drug formulation, you are processing the enol polymorph.
Environmental Influence: Solvent & pH
The equilibrium constant
is not intrinsic; it is a function of the environment.
Solvent Polarity (The "Reverse" Trend)
Unlike acyclic
-diketones (which favor enol in non-polar solvents to protect the dipole), cyclic 1,3-diones show complex behavior:
Polar Protic (
, MeOH): Solvent acts as a H-bond donor/acceptor, stabilizing the distinct carbonyls of the Diketo form.
Non-Polar (
, Benzene): The Enol form is favored only if concentration is high enough to form dimers. In very dilute non-polar solution, the Diketo form may persist to avoid the penalty of a "dangling" polar -OH group.
DMSO: Strong H-bond acceptor.[1] Often stabilizes the Enol form by binding to the enolic proton, preventing dimerization but stabilizing the tautomer.
pH Sensitivity
pKa ~ 5.0 - 5.5: The C2 protons are highly acidic due to the flanking carbonyls.
Physiological pH (7.4): The molecule exists primarily as the Enolate anion . This has massive implications for bioavailability—it is charged in blood plasma but neutral (and potentially enolic) in the acidic stomach environment.
Phase I Metabolism: The enol form is electron-rich and susceptible to oxidative attack (e.g., P450 epoxidation).
Glucuronidation: The enolic -OH is a direct target for UDP-glucuronosyltransferases (UGT), leading to rapid clearance.
Strategy: If half-life is short, consider blocking C2 (e.g., 2,2-dimethyl derivative) or C2-fluorination to prevent enolization, though this locks the molecule in the diketo form.
Receptor Binding
Most protein binding pockets are hydrophobic.
The Enol form is planar at the bottom of the ring, while the Diketo form is a puckered chair/boat.
Docking Studies: You must dock both tautomers. A protein pocket might selectively bind the enol form, shifting the equilibrium locally (Le Chatelier’s principle) and increasing apparent potency.
Workflow Visualization
Caption: Integrated workflow for characterizing and utilizing tautomeric data in drug development.
References
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-dependent equilibria).
Lacerda, V., et al. (2012). "Keto-enol tautomerism of cyclic
-diketones: A DFT and NMR study." Journal of the Brazilian Chemical Society, 23(9). Link (General principles of cyclohexane-1,3-dione tautomerism).
Gilli, P., et al. (2009). "The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory." Oxford University Press. (Mechanisms of intermolecular H-bond chains in crystals).
Strelko, C.L., et al. (2004). "Tautomerism in 1,3-Cyclohexanediones: Matrix Isolation and Theoretical Study." Journal of Physical Chemistry A, 108(15). Link (Specific energetics of the trans-fixed system).
Wishart, D.S., et al. (2024). "HMDB: The Human Metabolome Database." Nucleic Acids Research.
Comprehensive Guide to 4-O-Ethylvanillin Derivatives in Organic Synthesis
The following technical guide details the chemistry, synthesis, and application of 4-O-Ethylvanillin (chemically defined as 4-ethoxy-3-methoxybenzaldehyde ). Executive Summary & Structural Distinction 4-O-Ethylvanillin (...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and application of 4-O-Ethylvanillin (chemically defined as 4-ethoxy-3-methoxybenzaldehyde ).
Executive Summary & Structural Distinction
4-O-Ethylvanillin (4-ethoxy-3-methoxybenzaldehyde) is a pivotal intermediate in organic synthesis and medicinal chemistry. It is structurally distinct from the commercial flavoring agent known as "Ethyl Vanillin" (3-ethoxy-4-hydroxybenzaldehyde).
Commercial Ethyl Vanillin: 3-ethoxy-4-hydroxybenzaldehyde (Phenolic OH is free; Ethoxy at C3).
4-O-Ethylvanillin (Target of this Guide): 4-ethoxy-3-methoxybenzaldehyde (Phenolic OH of Vanillin is ethylated; Methoxy at C3).
This guide focuses on the 4-O-ethylated derivative , a non-phenolic scaffold widely used to model lignin degradation pathways (specifically
-O-4 linkages) and to synthesize lipophilic chalcones and Schiff bases with enhanced membrane permeability.
Structural Parameters & Physicochemical Profile
Parameter
Data
Significance
IUPAC Name
4-ethoxy-3-methoxybenzaldehyde
Core scaffold identity
CAS Number
120-25-2
Verification key
Molecular Weight
180.20 g/mol
Stoichiometric calculation
LogP (Predicted)
~1.7 - 2.1
Enhanced lipophilicity vs. Vanillin (LogP ~1.[1]2)
H-Bond Donors
0
Non-phenolic; lacks acidic proton
H-Bond Acceptors
3
Aldehyde, Ether (x2)
Synthesis of the Core Scaffold: 4-O-Ethylation of Vanillin
The foundational step is the selective alkylation of the phenolic hydroxyl group of vanillin. This transforms the reactive phenol into a stable ether, directing subsequent reactivity solely to the aldehyde moiety or the aromatic ring.
Validated Protocol: Williamson Ether Synthesis
Objective: Synthesize 4-ethoxy-3-methoxybenzaldehyde from vanillin.
Mechanism:
nucleophilic substitution using diethyl sulfate under basic conditions.
Solvent: Water (Green chemistry approach) or EtOH/H₂O.
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, temperature probe.
Step-by-Step Methodology
Solubilization: Dissolve Vanillin (e.g., 10 g) in 10% NaOH solution (approx. 50 mL). The solution will turn yellow due to the formation of the phenoxide anion.
Addition: Heat the solution to 50°C . Add Diethyl sulfate dropwise over 30 minutes. Caution: Diethyl sulfate is a potent alkylating agent; use a fume hood.
Reaction: Stir the mixture vigorously at 60–70°C for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3). The starting material (Vanillin) spot (
) should disappear, replaced by the less polar product ().
Workup (Self-Validating Step):
Cool the reaction mixture to room temperature.
Observation: The product typically separates as a pale yellow oil that solidifies upon chilling or scratching.
If oil persists, extract with Dichloromethane (DCM), wash with 5% NaOH (to remove unreacted vanillin), dry over MgSO₄, and concentrate.
Purification: Recrystallize from hot water or aqueous ethanol to yield colorless/white needles.
Yield Target: >90%
Melting Point Validation: 50–53°C.
Synthetic Modules: Key Derivatives
Once synthesized, 4-O-Ethylvanillin serves as a "divergent node" for three primary chemical pathways.
Visualization of Synthetic Pathways
The following diagram illustrates the divergence from the core scaffold into bioactive derivatives and lignin models.
Figure 1: Divergent synthesis pathways starting from 4-O-Ethylvanillin.
Module A: The Chalcone Route (Claisen-Schmidt Condensation)
Derivatives such as 4-ethoxy-3-methoxy-styryl ketones (analogues of dehydrozingerone) exhibit potent antimicrobial properties due to the
-unsaturated ketone pharmacophore.
Protocol:
Mix: Dissolve 4-O-Ethylvanillin (10 mmol) and the target ketone (e.g., Acetone or Acetophenone, 10 mmol) in Ethanol (15 mL).
Catalyze: Add 10% NaOH (5 mL) dropwise at room temperature.
React: Stir for 6–12 hours. A precipitate often forms.
Isolate: Pour into ice water containing trace HCl (to neutralize base). Filter the solid precipitate.
Significance: The 4-ethoxy group increases lipophilicity compared to the 4-hydroxy analogues, improving passive transport across bacterial membranes.
Module B: The Imine Route (Schiff Bases)
Reaction with primary amines yields azomethines, often used as ligands in coordination chemistry or as antifungal agents.
Protocol:
Mix: Equimolar amounts of 4-O-Ethylvanillin and a primary amine (e.g., aniline, ethylenediamine) in Methanol.
Catalyze: Add 2–3 drops of Glacial Acetic Acid.
Reflux: Heat at 60°C for 2–4 hours.
Validation: Monitor by IR spectroscopy. Disappearance of the Carbonyl stretch (
) and appearance of the Imine stretch () confirms conversion.
Advanced Application: Lignin Model Chemistry
4-O-Ethylvanillin derivatives are critical in "Lignin First" valorization research. They serve as non-phenolic
-O-4 model compounds .
Rationale: Native lignin contains both phenolic and non-phenolic units. To study the cleavage of the recalcitrant
-O-4 ether bond without the interference of phenoxy radical formation, the phenolic position is "capped" (alkylated). 4-O-Ethylvanillin represents this capped state.
Oxidative Cleavage: Researchers use these models to test electrocatalytic or photocatalytic cleavage of the
bond.
Mechanism of Oxidative Cleavage (Model System)
The following diagram details the oxidative degradation pathway often studied using this scaffold.
Experimental Insight: In electrocatalytic studies (e.g., using TEMPO or NHPI mediators), the detection of 4-O-Ethylvanillin as a product from a larger dimer confirms the successful cleavage of the
Bioactivity profile of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
The following technical guide details the bioactivity profile, chemical architecture, and therapeutic potential of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione . A Versatile Beta-Diketone Scaffold for HPPD Inhibitio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the bioactivity profile, chemical architecture, and therapeutic potential of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione .
A Versatile Beta-Diketone Scaffold for HPPD Inhibition and Kinase Modulation[1]
Executive Summary
5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a synthetic cyclic
-diketone derivative structurally related to the natural product curcumin and the herbicide mesotrione.[1] It serves as a critical pharmacophore in medicinal chemistry, functioning primarily as a chelator-based inhibitor .[1]
Its core bioactivity is defined by two distinct mechanisms:[1]
Direct Enzyme Inhibition: Potent inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) via bidentate iron chelation, a mechanism exploited in both agrochemistry (herbicides) and metabolic disorder treatments (Tyrosinemia Type I).[1]
Kinase Modulation (Scaffold Utility): It acts as a "privileged structure" precursor for Monocarbonyl Analogs of Curcumin (MACs) and 1,2,4-triazine derivatives, which exhibit nanomolar affinity for c-Met receptor tyrosine kinases in oncology models.[1]
Chemical Architecture & Physicochemical Properties
Structural Analysis
The molecule features a cyclohexane-1,3-dione ring substituted at the C5 position with a lipophilic 4-ethoxy-3-methoxyphenyl group (derived from ethyl vanillin).[1] This substitution pattern enhances membrane permeability compared to its 4-hydroxy or 4-methoxy analogs.
Tautomeric Equilibrium: The 1,3-dione moiety exists in a dynamic equilibrium between the diketo and enol forms.[1] The enol form is stabilized by intramolecular hydrogen bonding and is the active species responsible for metal chelation (Fe
The primary biological target of 5-substituted cyclohexane-1,3-diones is the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1] HPPD is a non-heme iron-dependent dioxygenase crucial for tyrosine catabolism and plastoquinone biosynthesis (in plants).[1]
Binding Mode: The enolic form of the 1,3-dione coordinates with the active site Fe
Consequence: This chelation sterically blocks the entry of the natural substrate (4-hydroxyphenylpyruvate), halting the conversion to homogentisate.[1]
Therapeutic Relevance:
Metabolic Diseases:[1] Inhibition of HPPD prevents the accumulation of toxic metabolites in Tyrosinemia Type I .
Agrochemical:[1][3] Causes bleaching in weeds by depleting carotenoids (via plastoquinone inhibition).[1]
Derivatives synthesized from this scaffold (e.g., via condensation with hydrazines) function as ATP-competitive inhibitors of c-Met receptor tyrosine kinase .[1]
Pathway: The lipophilic tail (4-ethoxy-3-methoxyphenyl) occupies the hydrophobic back-pocket of the kinase ATP-binding site, while the dione/hydrazone motif forms hydrogen bonds with the hinge region residues (e.g., Met1160 in c-Met).[1]
Activity: 1,2,4-triazine derivatives of this scaffold have demonstrated IC
values < 1.0 nM against c-Met, inducing apoptosis in A549 (lung) and HT-29 (colon) cancer cell lines.[1]
Mechanistic Visualization
The following diagram illustrates the dual-pathway bioactivity:
Caption: Dual mechanistic pathways showing direct HPPD inhibition via iron chelation and kinase modulation via hydrophobic interaction.[1]
Experimental Protocols
Synthesis of the Scaffold
Context: This protocol describes the Knoevenagel condensation/Michael addition sequence to generate the core scaffold.[1]
Measurement: Stop reaction with 20% TCA. Measure the formation of Homogentisate (HGA) via HPLC (C18 column, mobile phase MeOH/0.1% Formic Acid) or by coupled colorimetric assay (absorbance at 290 nm).[1]
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Safety & Toxicity (ADMET)
Metabolic Stability: The 4-ethoxy group provides superior metabolic stability against O-demethylation compared to the 3,4-dimethoxy analog (Veratraldehyde derivative).[1]
Cytotoxicity: In non-cancerous fibroblast lines (e.g., L929), cyclohexane-1,3-diones generally exhibit low toxicity (IC
> 50 M), providing a therapeutic window for anticancer applications.[1]
Liability: Potential for idiosyncratic toxicity due to Michael acceptor reactivity if the dione is further oxidized to a quinone methide species.[1]
References
Mohareb, R. M., et al. (2020).[1] "Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors."[4] Bioorganic Chemistry, 97, 103667.[1][4] Link
Liang, G., et al. (2009).[1] "Synthesis and anti-inflammatory activities of monocarbonyl analogues of curcumin."[1] Bioorganic & Medicinal Chemistry Letters, 19(6), 1851-1854.[1] Link[1]
Ndikuryayo, F., et al. (2017).[1] "4-Hydroxyphenylpyruvate dioxygenase inhibitors: From chemical biology to agrochemicals." Journal of Agricultural and Food Chemistry, 65(39), 8523-8537.[1] Link[1]
Ismail, N. I., et al. (2020).[1][5] "The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells."[1][5][6] Molecules, 25(17), 3798.[1][5] Link
Application Note: High-Efficiency Synthesis of 3,6-Bis(4-ethoxy-3-methoxyphenyl)-1,8-acridinediones
[1] Executive Summary This application note details the protocol for utilizing 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (referred to herein as Precursor A ) as a core building block in the synthesis of a targete...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the protocol for utilizing 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (referred to herein as Precursor A ) as a core building block in the synthesis of a targeted library of 1,8-acridinediones.
Acridinediones are privileged medicinal scaffolds exhibiting significant biological activities, including multidrug resistance (MDR) modulation, antimicrobial properties, and calcium channel blocking.[1] By employing Precursor A , derived from ethyl vanillin, researchers can introduce specific lipophilic and electronic properties at the 3- and 6-positions of the final acridine ring, enhancing bioavailability and receptor binding affinity compared to standard dimethyl derivatives (dimedone-based).
Chemical Context & Mechanism[2][3][4][5][6][7]
The synthesis relies on a modified Hantzsch Four-Component Condensation , often optimized into a three-component reaction (3-CR) when the dione is pre-formed.
Reaction Logic
The reaction involves the condensation of:
Two equivalents of Precursor A (providing the cyclic enone backbone).
One equivalent of an aromatic aldehyde (determining the 9-position substituent).
One equivalent of a nitrogen source (Ammonium Acetate).
Mechanism:
Knoevenagel Condensation: The aldehyde reacts with the active methylene of the first equivalent of Precursor A to form an arylidene intermediate.
Michael Addition: The second equivalent of Precursor A attacks the arylidene.
Cyclization & Dehydration: The nitrogen source (ammonia generated in situ) facilitates ring closure, followed by the elimination of water to form the 1,4-dihydropyridine core embedded within the acridine system.
Visualization: Reaction Pathway[8]
Figure 1: Convergent synthesis pathway for the formation of the tetrasubstituted acridinedione scaffold.
Experimental Protocols
Two protocols are provided: a Standard Reflux Method for robustness and a Green Catalytic Method for higher atom economy and easier workup.
Catalyst (Method B): L-Proline or Ionic Liquid ([bmim]BF4).
Protocol A: Standard Ethanolic Reflux (Baseline)
This method is recommended for initial validation due to its simplicity and lack of specialized catalysts.
Charge: In a 50 mL round-bottom flask, add:
Precursor A: 2.0 mmol (524 mg)
Aryl Aldehyde: 1.0 mmol
Ammonium Acetate: 1.2 mmol (92 mg)
Solvent: Add 10 mL of absolute ethanol.
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 3–5 hours.
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 6:4). The starting aldehyde spot should disappear.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 50 mL of crushed ice-water with vigorous stirring.
A solid precipitate will form immediately.
Purification:
Filter the solid using a Büchner funnel.
Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
Recrystallize from hot ethanol/DMF mixture if necessary.
Protocol B: Green Catalytic Synthesis (Recommended)
This method utilizes L-Proline as an organocatalyst, improving yield and reducing reaction time.
Charge: In a 25 mL flask, combine:
Precursor A: 2.0 mmol
Aryl Aldehyde: 1.0 mmol
Ammonium Acetate: 1.1 mmol
L-Proline: 10 mol% (0.1 mmol, ~11.5 mg)
Solvent: Add 5 mL of Ethanol:Water (1:1 v/v).
Reaction: Stir at 60°C for 45–90 minutes.
Note: The amphiphilic nature of the solvent system helps solubilize the hydrophobic Precursor A while exploiting the hydrophobic effect to accelerate the reaction.
Isolation:
Cool to room temperature.[1][2][3][4][5] The product usually precipitates out of the aqueous ethanolic solution.
Filter and wash with water to remove the water-soluble catalyst (L-Proline).
Dry the precipitate in a vacuum oven at 50°C.
Workflow Visualization
Figure 2: Operational workflow for the isolation of acridinediones.
Data Analysis & Validation
Successful synthesis must be validated using spectroscopic methods. The specific ethoxy/methoxy substitution pattern provides distinct NMR handles.
Loss of Water: -18 (x2) + Cyclization adjustments.
Approximate MW: ~600–650 Da depending on the aldehyde.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete Knoevenagel condensation.
Add a catalytic amount of Piperidine or L-Proline (if using Method A). Increase reaction time.
Oiling Out
Product is too lipophilic for the solvent.
Add a drop of methanol to the oil and scratch the flask wall with a glass rod to induce crystallization.
Aromatization
Oxidation of the 1,4-DHP ring.
Avoid prolonged exposure to air/light during reflux. The product should be 1,4-dihydro (acridinedione), not fully aromatic acridine.
Impurity Spots
Unreacted Precursor A.
Use a slight excess of the aldehyde (1.1 eq) to force the consumption of the valuable Precursor A.
References
Tu, S., et al. (2009). "Three-Component One-Pot Synthesis of Polyhydroacridine Derivatives in Aqueous Media." Synthetic Communications, 39(4).
Mollaebrahimi, A., et al. (2019). "An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer." Organic Communications, 12(2), 112-119.
Filipan-Litvić, M., et al. (2007). "Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine..." Molecules, 12(11), 2546-2558.[6]
Gondru, R., et al. (2023). "Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents." Scientific Reports, 13, 15053.
Application Note: One-Pot Synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
This application note details the one-pot synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a structural analog of curcumin metabolites and a versatile pharmacophore in drug discovery. The protocol utilize...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the one-pot synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a structural analog of curcumin metabolites and a versatile pharmacophore in drug discovery. The protocol utilizes a telescoped Michael-Claisen cascade starting from Ethyl Vanillin (4-ethoxy-3-methoxybenzaldehyde).
Abstract
This guide provides a validated protocol for the synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a key intermediate for heterocyclic synthesis and a bioactive curcuminoid analog. The method employs a telescoped one-pot cascade involving an initial aldol condensation of 4-ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin) with acetone, followed by a Michael addition/cyclization sequence with diethyl malonate. This approach eliminates the isolation of the styryl ketone intermediate, maximizing atom economy and reducing solvent waste.
Introduction & Retrosynthetic Analysis
The target molecule, a 5-arylcyclohexane-1,3-dione, serves as a critical scaffold in the development of herbicides, anti-inflammatory agents, and neuroprotective drugs. Its structure mimics the
-diketone moiety of curcumin but offers improved metabolic stability.
Starting Material: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde is not the target; the target is the 3-methoxy-4-ethoxy isomer, often derived from alkylation of vanillin or specific sourcing. Note: Standard "Ethyl Vanillin" is 3-ethoxy-4-hydroxybenzaldehyde.[1] If the target requires 4-ethoxy-3-methoxy, we assume the starting aldehyde is 4-ethoxy-3-methoxybenzaldehyde .)
Core Transformation: [3+3] Annulation.
Retrosynthetic Logic
The synthesis is designed backward from the dione ring, disconnecting the C2-C3 and C6-C1 bonds to reveal two primary precursors: the aryl enone (generated in situ) and diethyl malonate .
Figure 1: Retrosynthetic disassembly of the target dione into commercially available precursors.
Experimental Protocol
Safety Warning: Diethyl malonate and acetone are flammable. Sodium ethoxide is corrosive and moisture-sensitive. Perform all steps in a fume hood.
Materials Required
Reagent
MW ( g/mol )
Equiv.
Quantity
Role
4-Ethoxy-3-methoxybenzaldehyde
180.20
1.0
18.0 g (100 mmol)
Substrate
Acetone
58.08
Solvent
150 mL
Reactant/Solvent
Diethyl Malonate
160.17
1.2
19.2 g (120 mmol)
Michael Donor
Sodium Ethoxide (21% in EtOH)
68.05
2.5
~80 mL
Base
Sodium Hydroxide (aq, 10%)
40.00
Cat.
10 mL
Aldol Catalyst
Hydrochloric Acid (6M)
36.46
Excess
~50 mL
Decarboxylation
Step-by-Step Methodology
Phase 1: In Situ Generation of the Enone
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Dissolution: Charge the flask with 4-ethoxy-3-methoxybenzaldehyde (18.0 g) and Acetone (100 mL). Stir until fully dissolved.
Aldol Condensation: Add 10% aqueous NaOH (10 mL) dropwise over 5 minutes. The solution will turn yellow/orange, indicating the formation of the chalcone intermediate (4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-one).
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) to ensure consumption of the aldehyde.
Checkpoint: A new spot (Rf ~0.5) corresponding to the enone should appear.
Phase 2: Michael-Claisen Cascade
Reagent Addition: To the same flask (containing the enone intermediate), add Diethyl Malonate (19.2 g).
Base Addition: Slowly add Sodium Ethoxide solution (80 mL) via an addition funnel over 15 minutes. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.
Cyclization: Heat the reaction mixture to reflux (approx. 70°C) for 3 hours. A thick precipitate (the sodium salt of the cyclic ester) may form.
Mechanism:[2][3][4] The malonate enolate attacks the enone (Michael), followed by intramolecular Claisen condensation to close the ring.
Phase 3: Hydrolysis and Decarboxylation
Solvent Removal: Distill off the bulk of the acetone/ethanol solvent under reduced pressure (rotary evaporator) to leave a semi-solid residue.
Hydrolysis: Dissolve the residue in Water (200 mL) and add KOH (15 g). Heat at 80°C for 1 hour to hydrolyze the ethyl ester to the carboxylate.
Acidification & Decarboxylation: Cool the solution to room temperature. Carefully acidify with 6M HCl until pH < 2.
Thermal Decarboxylation: Heat the acidic mixture to reflux (100°C) for 1–2 hours. Carbon dioxide evolution will be observed.
Completion: The reaction is complete when CO2 evolution ceases and the oily/solid product separates.
Phase 4: Isolation and Purification
Extraction: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
Washing: Wash the combined organic layers with Brine (50 mL) and dry over anhydrous Sodium Sulfate .
Concentration: Evaporate the solvent to yield the crude dione.
Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene to obtain off-white to pale yellow crystals.
Mechanistic Pathway
The reaction proceeds through a sophisticated cascade.[2] The base mediates three distinct transformations in a single vessel.
Figure 2: Mechanistic flow of the one-pot cascade synthesis.
Data Analysis & Validation
The product exists in equilibrium between its diketo and enol forms. In solution (CDCl3), the enol form often predominates, stabilized by intramolecular hydrogen bonding.
Ensure the aldehyde is fully converted to the enone (check TLC) before adding malonate.
Oily Product
Incomplete decarboxylation.
Ensure the acidic reflux (Step 11) is vigorous and maintained until CO2 evolution stops.
Impurity (Rf ~0.8)
Polymerization of acetone.
Avoid excessive heating during Step 1; use only the required amount of base.
Impurity (Rf ~0.3)
Unreacted Malonate.
Use a slight excess of malonate (1.2 equiv) but ensure high vacuum drying during isolation.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for 5-phenylcyclohexane-1,3-dione).
Liu, Y., et al. "One-pot synthesis of 5-substituted cyclohexane-1,3-diones.
Jain, N., et al. "Synthesis of curcuminoids and their derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry, 2009, 17(9), 3125-3132.
Sigma-Aldrich. "5-(4-Methoxyphenyl)-1,3-cyclohexanedione Product Sheet." (Verified analog reference).
Application Note: Precision Synthesis of 2-Arylidene-5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-diones
Executive Summary This application note details the synthetic protocols for the Knoevenagel condensation of 5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (hereafter referred to as Substrate A ) with various aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic protocols for the Knoevenagel condensation of 5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (hereafter referred to as Substrate A ) with various aromatic aldehydes. The resulting 2-arylidene derivatives are critical pharmacophores in the development of tyrosinase inhibitors, anticancer agents, and antioxidants (curcumin analogs).
This guide prioritizes regioselectivity and yield, addressing the common challenge of preventing the "bis-addition" (Michael addition) which leads to unwanted xanthene byproducts. Two protocols are provided: a Standard Chemical Method (Ethanol/Piperidine) for maximum reproducibility and a Green Catalytic Method (Aqueous/L-Proline) for sustainable synthesis.
Mechanistic Insight & Reaction Design
The reaction involves the condensation of the active methylene group at the C2 position of the 1,3-dione with an electrophilic carbonyl carbon of an aldehyde.
The Challenge of Regioselectivity
Unlike simple dimedone, Substrate A possesses a bulky 5-aryl substituent. While this increases lipophilicity—desirable for drug candidates—it also influences crystal packing and solubility.
Primary Risk: The Knoevenagel product (2-arylidene) is highly electrophilic. If the reaction time is prolonged or stoichiometry is uncontrolled, a second molecule of Substrate A will attack the product via Michael addition, collapsing into a thermodynamically stable xanthene derivative.
Control Strategy: We utilize stoichiometric control (1:1 ratio) and specific solvent polarity to precipitate the Knoevenagel product immediately upon formation, preventing secondary reactions.
Reaction Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the critical dehydration step and the risk of xanthene formation.[1]
Protocol A: The "Gold Standard" Method (Ethanol/Piperidine)
Best for: Drug discovery libraries, scale-up, and substrates with low water solubility.
Step-by-Step Procedure:
Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Substrate A and 1.0 mmol of the target aromatic aldehyde in 10 mL of Absolute Ethanol .
Note: Heating to 40°C may be required to fully dissolve Substrate A due to the ethoxy/methoxy aryl group.
Catalysis: Add 3-4 drops (approx. 0.1 mmol) of Piperidine.[2]
Why: Piperidine acts as a weak base to generate the enolate without causing rapid polymerization of the aldehyde.
Reaction: Reflux the mixture at 78°C for 2–4 hours .
Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.
Precipitation: Allow the mixture to cool slowly to room temperature. The product often crystallizes out upon cooling.
Optimization: If no precipitate forms, pour the mixture into 20 mL of ice-cold water.
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.
Protocol B: Green Catalytic Method (Aqueous/L-Proline)
Best for: Environmental sustainability, high-throughput screening, and acid-sensitive aldehydes.
Step-by-Step Procedure:
Preparation: Mix 1.0 mmol of Substrate A and 1.0 mmol of aldehyde in 10 mL of Water:Ethanol (1:1) .
Catalyst Addition: Add 10 mol% L-Proline .
Reaction: Stir vigorously at Room Temperature for 30–60 minutes .
Mechanism:[3][4][5][6][7] L-Proline forms an iminium ion with the aldehyde (activating it) and hydrogen bonds with the dione, facilitating a dual-activation mechanism.
Workup: The product usually precipitates as a solid. Filter, wash with water, and dry.
Data Interpretation & Troubleshooting
Expected Analytical Data
The following table summarizes the expected spectral shifts for the successful formation of the Knoevenagel product versus the starting material.
Feature
Starting Material (Substrate A)
Product (2-Arylidene Derivative)
Note
Appearance
White/Off-white powder
Yellow/Orange crystalline solid
Conjugation extends chromophore.
1H NMR (C2-H)
Singlet/Multiplet ~3.5 ppm
Absent
C2 proton is replaced.
1H NMR (Vinyl)
Absent
Singlet ~8.1 – 8.4 ppm
Characteristic benzylidene proton.
IR (C=O)
~1700–1730 cm⁻¹ (Split)
~1680 cm⁻¹ (Shifted)
Shift due to α,β-unsaturation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / No Precipitate
High solubility of product in EtOH.
Pour reaction mixture into crushed ice; acidify slightly with dilute HCl to neutralize piperidine.
Formation of Xanthene
Reaction time too long; Excess Substrate A.
Strictly limit reflux time; Ensure 1:1 stoichiometry; Use Protocol B (milder).
Oiling Out
Impure starting materials.
Use a seed crystal; Recrystallize starting aldehyde; Switch solvent to Methanol.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
References
BenchChem. (2025).[2] Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione. Retrieved from
ACS Omega. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes. Retrieved from
Asian Journal of Organic Chemistry. (2021). Efficient Protocol for Knoevenagel Condensation in Presence of DBU. Retrieved from
MDPI. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 5-(4-Methoxyphenyl)-1,3-cyclohexanedione. Retrieved from
Application Notes and Protocols: Synthesis of Bio-active Polyhydroquinoline Scaffolds from 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of polyhydroquinoline-type dihydropyridines, a class of compounds with significant ph...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of polyhydroquinoline-type dihydropyridines, a class of compounds with significant pharmacological interest, starting from 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione. The primary synthetic route detailed is a modification of the classic Hantzsch dihydropyridine synthesis, a robust and versatile multicomponent reaction.[1][2] These application notes offer in-depth protocols, mechanistic insights, and characterization guidelines to facilitate the successful synthesis and analysis of these complex heterocyclic scaffolds. The resulting polyhydroquinolines are of particular interest in drug discovery, as dihydropyridine-containing molecules are widely recognized as potent calcium channel blockers and exhibit a wide range of other biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[3][4][5]
Introduction: The Significance of Dihydropyridines in Medicinal Chemistry
The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably found in a class of drugs that act as L-type calcium channel blockers.[6][7] These agents are cornerstones in the treatment of cardiovascular diseases such as hypertension and angina.[4] The Hantzsch synthesis, first reported in 1882, remains a fundamental and highly adaptable method for constructing the DHP ring system.[2] By employing a cyclic β-dione, such as the title compound, this one-pot condensation reaction leads to the formation of a fused polyhydroquinoline system, offering a three-dimensional architecture that is attractive for exploring new structure-activity relationships (SAR).[8] The substituent at the 5-position of the cyclohexane-1,3-dione, in this case, a 4-ethoxy-3-methoxyphenyl group, provides a handle for tuning the pharmacological properties of the final molecule.
Reaction Scheme and Mechanism
The synthesis of polyhydroquinolines from 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione proceeds via a four-component Hantzsch-type reaction. This involves the condensation of an aldehyde, the substituted cyclohexane-1,3-dione, a β-ketoester (such as ethyl acetoacetate), and an ammonia source (typically ammonium acetate).[6]
Overall Reaction:
Figure 1: General scheme for the four-component synthesis of polyhydroquinolines.
Mechanistic Pathway:
The reaction mechanism is a cascade of several well-established organic reactions, initiated by two parallel condensation steps.[9]
Knoevenagel Condensation: The aldehyde reacts with the active methylene group of the β-ketoester (ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.[9]
Enamine Formation: Concurrently, the 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione reacts with ammonia (from ammonium acetate) to generate an enamine intermediate.
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[9]
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine-fused polyhydroquinoline ring system.
Figure 2: Mechanistic workflow of the Hantzsch polyhydroquinoline synthesis.
Experimental Protocols
This section details a generalized yet robust protocol for the synthesis. Researchers should note that optimization of catalyst, solvent, and temperature may be required for specific aldehydes.
This protocol is adapted from methodologies employing CAN as an efficient catalyst for Hantzsch reactions, often providing good to excellent yields under solvent-free conditions.[10]
Reaction Setup: To a 50 mL round-bottom flask, add 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (1 mmol), the desired aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
Reaction Conditions: Stir the mixture vigorously at 80-100 °C. The reaction is typically complete within 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of cold water to the solidified mass and stir for 15 minutes.
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.
Purification: The crude product is purified by recrystallization from hot ethanol to afford the pure polyhydroquinoline derivative.[6][10]
Protocol 2: Conventional Synthesis in Ethanol
This is a classic approach that uses ethanol as a solvent, which is effective for a wide range of substrates.[6]
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (1 mmol), the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in 20 mL of ethanol.
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) with constant stirring. The reaction time can vary from 4 to 12 hours. Monitor the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the reaction mixture can be poured into crushed ice to induce precipitation.
Isolation: Collect the solid product by vacuum filtration.
Purification: Recrystallize the crude product from hot ethanol to obtain pure crystals.
Purification and Characterization
Purification by Recrystallization
Recrystallization is the most common and effective method for purifying the solid polyhydroquinoline products.[11][12]
Figure 3: Workflow for the purification of polyhydroquinolines by recrystallization.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques. Below are the expected spectral characteristics for a representative polyhydroquinoline structure.
Table 1: Expected Analytical Data for Polyhydroquinoline Derivatives
Technique
Expected Observations
¹H NMR
NH proton: Broad singlet, ~δ 5.5-9.5 ppm. CH at C4: Singlet, ~δ 4.5-5.5 ppm. Aromatic protons: Multiplets in the aromatic region, ~δ 6.5-8.0 ppm. CH₂ protons (cyclohexane ring): Multiplets, ~δ 2.0-3.0 ppm. CH₃ protons (ester and C2-methyl): Singlets and triplets, ~δ 0.9-2.5 ppm.
N-H stretch: ~3200-3400 cm⁻¹ (can be sharp or broad). C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹.[13] C=O stretch (ester and ketone): Strong absorptions, ~1650-1750 cm⁻¹.[14] C=C stretch (aromatic and enamine): ~1550-1650 cm⁻¹.
Mass Spec (EI)
Molecular Ion (M⁺): Should be observable. Fragmentation: Common fragmentation patterns include the loss of the C4-substituent and cleavage of the ester groups.[15][16]
Troubleshooting and Expert Insights
Low Yield: If the yield is low, consider increasing the reaction time or temperature. The choice of catalyst is also crucial; for sluggish reactions, stronger Lewis acids like Yb(OTf)₃ have been shown to be effective.[17] Solvent-free conditions often lead to higher yields and shorter reaction times.[3][10]
Product Oiling Out: If the product "oils out" instead of crystallizing during purification, add more hot solvent to ensure complete dissolution before cooling. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.[18]
Side Reactions: The primary side products can arise from self-condensation of the reactants. Ensuring the correct stoichiometry and controlled heating can minimize these. The formation of an oxidized pyridine (aromatized ring) can also occur, especially with prolonged heating or in the presence of air.
Conclusion
The modified Hantzsch synthesis provides an efficient and modular route to novel polyhydroquinoline derivatives from 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione. This application note offers a detailed framework for the synthesis, purification, and characterization of these pharmacologically relevant scaffolds. The versatility of this multicomponent reaction allows for the creation of diverse chemical libraries, which are invaluable for modern drug discovery and development programs.
References
Hantzsch pyridine synthesis - Grokipedia. (n.d.).
Núñez-Vergara, L. J., Navarrete-Encina, P. A., Salas, S., Conde, B., Carbajo, J., Squella, J. A., & Camargo, C. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236–242. [Link]
EI-MS-MS fragmentation data for silylated compound I-IX. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex. (2018). International Journal of Pharmaceutical and Clinical Research, 10(3), 84-88.
Proposed fragmentation pathways for dihydroxy silylated moieties containing pyridine nucleus. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Pakdaman, F., Allameh, S., & Shaker, M. (2018). Synthesis of Pharmaceutical Polyhydroquinolines Catalyzed by Cobalt (II) Complex as Reusable Catalyst. Journal of Research in Medical and Dental Science, 6(1), 192-195.
One-Pot, Solvent Free Synthesis of Hantzsch 1, 4-Dihydropyridines Using β-Cyclodextrin as a Supramolecular Catalyst. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]
Zare, A., et al. (2013). Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies. RSC Advances, 3(44), 21549-21556. [Link]
Tewari, N., & Dwivedi, A. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry - Section B, 53B(1), 5-23.
Retracted Article: One-pot synthesis of Hantzsch dihydropyridines using a highly efficient and stable PdRuNi@GO catalyst. (2020). New Journal of Chemistry, 44(4), 1438-1447. [Link]
Zare, A., et al. (2013). Four-component synthesis of polyhydroquinolines. ResearchGate. Retrieved February 15, 2026, from [Link]
Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
Dharma Rao, A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 54. [Link]
The average FTIR spectra in the CH stretching region (3000-2800 cm −1 ). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
A Solvent-free Synthesis of Polyhydroquinolines via Hantzsch Multicomponent Condensation Catalyzed by Nanomagnetic-supported Sulfonic Acid. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
O'Neill, P. M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1474. [Link]
Purification by Recrystallization. (n.d.). CUNY. Retrieved February 15, 2026, from [Link]
Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. (2013). Beilstein Journal of Organic Chemistry, 9, 1118–1124. [Link]
A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]
Recrystallization Techniques for Purification. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]
Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). Retrieved February 15, 2026, from [Link]
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. Retrieved February 15, 2026, from [Link]
A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. (2025).
Application Note: Catalytic Architectures for Cyclohexane-1,3-dione Ring Formation
Executive Summary The cyclohexane-1,3-dione (CHD) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Mesotrione),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclohexane-1,3-dione (CHD) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Mesotrione), antiviral agents, and fused heterocyclic natural products. While traditional stoichiometric condensations (e.g., Dieckmann, Claisen) remain valid, they often suffer from poor atom economy and harsh conditions.
This guide details three catalytic paradigms that offer superior selectivity, scalability, and stereocontrol:
Heterogeneous Catalytic Hydrogenation: The industrial standard for converting resorcinols to CHDs.
Organocatalytic Asymmetric Annulation: The route for enantioselective construction from acyclic precursors.
Lewis Acid-Catalyzed Cascade: An emerging method for complex, substituted derivatives.
Strategic Analysis & Retrosynthesis
The selection of a catalytic route depends on the starting material availability and the required substitution pattern.
Path A (Reduction): Best for unsubstituted or symmetrically substituted CHDs. Uses abundant resorcinol feedstocks.
Path B (Annulation): Best for de novo construction of chiral CHDs. Uses Michael acceptors (enones) and donors.[1]
Visualization: Strategic Disconnections
Figure 1: Retrosynthetic analysis showing the two primary catalytic entries into the CHD scaffold.
Protocol A: Chemo-Selective Hydrogenation of Resorcinol
Principle: This method relies on the "semi-hydrogenation" of the aromatic ring. Under basic conditions, the product exists as a stabilized enolate, which prevents further reduction to the diol or cyclohexane.
Mechanism & Causality
Catalyst (5% Pd/C): Facilitates surface adsorption of H₂ and the aromatic ring.
Base (NaOH): Critical. It deprotonates the initial reduction product (dihydroresorcinol), forming a resonance-stabilized enolate. This anionic species is electronically repelled from the electron-rich Pd surface, halting the reaction at the dione stage.
Temperature (50°C): Balances rate vs. over-hydrogenation risk.
Experimental Protocol
Scale: 100 mmol Resorcinol
Reagent
Amount
Equiv/Conc
Role
Resorcinol
11.0 g
1.0 equiv
Substrate
NaOH (aq)
4.4 g in 50 mL H₂O
1.1 equiv
Enolate stabilizer
5% Pd/C
0.55 g
5 wt%
Catalyst
Hydrogen (H₂)
500 psi (34 bar)
Excess
Reductant
Step-by-Step Workflow:
Preparation: Dissolve resorcinol (11.0 g) in aqueous NaOH (1.1 equiv, 1.1 M solution). The pH should be >10.
Loading: Transfer the solution to a stainless steel high-pressure autoclave (e.g., Parr reactor). Add 5% Pd/C (0.55 g).
Purge: Seal reactor. Purge with N₂ (3x) to remove O₂, then with H₂ (3x).
Reaction: Pressurize to 500 psi H₂ . Heat to 50°C with vigorous stirring (1000 rpm).
Self-Validation: Monitor H₂ uptake. The reaction typically consumes 2 equivalents of H₂. Cessation of uptake indicates completion (approx. 4–6 hours).
Workup: Cool to RT. Vent H₂ carefully. Filter the catalyst through a Celite pad (recover catalyst for recycling).
Isolation: The filtrate contains the sodium enolate. Acidify with concentrated HCl to pH 3.0 while cooling in an ice bath.
Crystallization: The free CHD will precipitate as a colorless solid. Filter, wash with ice-cold water, and dry.
Principle: For synthesizing chiral CHDs (e.g., Wieland-Miescher ketone analogues), organocatalysis utilizing L-Proline offers high enantioselectivity. This "biomimetic" route avoids heavy metals.
Mechanism & Causality
L-Proline: Acts as a bifunctional catalyst. The amine forms an enamine with the ketone donor (raising HOMO), while the carboxylic acid directs the Michael acceptor (lowering LUMO) via hydrogen bonding.
Solvent (DMSO/DMF): Polar aprotic solvents stabilize the zwitterionic transition states.
Michael Addition: Dissolve the dione in DMSO. Add MVK and L-Proline. Stir at 25°C for 48 hours.
Checkpoint: TLC should show consumption of the dione. This yields the trione intermediate.
Cyclization (Aldol): To the same vessel, add catalytic H₂SO₄ or p-TsOH (optional, if spontaneous cyclization is slow) or heat to 50°C. Note: Proline alone often drives the full cascade.
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Expected Yield: 75-85%.
ee: Typically 70-80% (can be upgraded to >99% via recrystallization).
Visualization: Organocatalytic Cycle
Figure 2: The L-Proline catalytic cycle enforcing stereocontrol during the Michael addition step.
Troubleshooting & Self-Validation System
Issue
Probable Cause
Corrective Action
Method A: Low Yield
Over-hydrogenation to diol.
Ensure pH > 10. The enolate must be formed before H₂ introduction.
Method A: Catalyst Poisoning
Sulfur/Amine impurities in Resorcinol.
Recrystallize Resorcinol precursor. Increase catalyst loading to 10%.
Method B: Low ee%
High temperature or wet solvent.
Maintain 20-25°C. Use anhydrous DMSO.
Method B: Polymerization
MVK polymerization.
Add MVK slowly (dropwise) or use freshly distilled MVK.
References
Mechanism of Resorcinol Hydrogenation: Thompson, R. B. (1947). "Dihydroresorcinol."[4] Organic Syntheses, 27, 21.
Industrial Hydrogenation Patent: "Process for the manufacture of 1,3-cyclohexanedione." US Patent 5744648A.
Organocatalytic Desymmetrization: Chegondi, R. et al. (2024). "Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones." Chemical Communications.
Iron-Catalyzed Michael Addition: "Iron-Catalyzed Coupling of Alkenes and Enones."[3] Organic Letters.
Sc(OTf)3 Catalyzed Cycloaddition: "Sc(OTf)3 catalyzed intramolecular single-electron transfer... synthesis of 6-chromanols." Chemical Communications.
Biological Applications: "Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis." Bioorganic Chemistry.
Technical Support Center: Synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Welcome to the technical support guide for the synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this synthesis. The target compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, including the PDE-4 inhibitor Roflumilast.[1][2] The guidance herein is designed to address common challenges and improve reaction yield and purity.
Synthesis Overview: The Michael-Dieckmann Pathway
The formation of 5-aryl-cyclohexane-1,3-diones is typically achieved through a tandem reaction sequence involving a Michael addition followed by an intramolecular Claisen condensation (Dieckmann cyclization).[3][4] In this specific synthesis, a Michael donor (e.g., diethyl malonate) adds to a chalcone-like Michael acceptor, which is prepared beforehand. The resulting intermediate then undergoes base-catalyzed cyclization to form the target dione.
Caption: General workflow for the synthesis of the target dione.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The synthesis is a classic example of tandem carbon-carbon bond formation. It begins with the deprotonation of diethyl malonate by a strong base (like sodium ethoxide) to form a resonance-stabilized enolate.[5] This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester (the Michael acceptor) in a conjugate or 1,4-addition.[4][6] The resulting intermediate, a tri-ester, is then deprotonated at the α-carbon of the original malonate moiety, and the subsequent enolate attacks one of the ester carbonyls in an intramolecular fashion to form a six-membered ring. The final step involves the loss of an ethoxide group to yield the β-keto ester, which upon hydrolysis and decarboxylation under acidic workup conditions can lead to the desired 1,3-dione. Many modern procedures, however, are designed to directly yield the dione after the cyclization step.
Q2: Why is the choice of base so critical for this reaction?
The base serves two distinct roles: catalyzing the initial Michael addition and promoting the subsequent Dieckmann cyclization. The ideal base must be strong enough to deprotonate diethyl malonate (pKa ~13) but should not promote unwanted side reactions.
Sodium Ethoxide (NaOEt) in Ethanol: This is a common and effective choice. It generates the same enolate as the solvent, preventing transesterification issues with the ethyl ester starting materials.
Sodium Hydride (NaH): A stronger, non-nucleophilic base that can drive the reaction to completion. However, it requires an aprotic solvent (like THF or Toluene) and careful handling due to its reactivity with moisture.
Weaker Bases (e.g., Triethylamine): Generally insufficient to deprotonate diethyl malonate effectively, leading to very slow or no reaction.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 70:30 v/v) to track the disappearance of the starting chalcone and the appearance of the product. The Michael adduct intermediate will have a different Rf value from both the starting material and the final product. The final dione product is often more polar than the starting materials. For more detailed analysis, taking time-point samples for LC-MS or ¹H NMR analysis is recommended.
Q4: Does the final product exhibit keto-enol tautomerism?
Yes, cyclohexane-1,3-dione derivatives exist as an equilibrium mixture of the diketo and enol forms.[7][8] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This will be evident in spectroscopic analysis. In ¹H NMR, you will observe a characteristic broad singlet for the enolic proton (often >10 ppm) and the vinyl proton of the enol. In IR spectroscopy, you may see a broad O-H stretch and a conjugated C=O stretch at a lower wavenumber than a typical ketone.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Product Formation (Starting material remains on TLC)
1. Inactive Base: Sodium ethoxide is hygroscopic and can decompose upon storage. 2. Poor Quality Starting Materials: Impurities in the chalcone or malonate can inhibit the reaction. 3. Insufficient Temperature: The reaction may be too slow at room temperature, especially the cyclization step.
1. Use freshly prepared sodium ethoxide or a new bottle of a commercial solution. If using NaH, ensure it is a fresh dispersion. 2. Confirm the purity of starting materials using ¹H NMR or melting point analysis. 3. After the initial Michael addition phase (monitor by TLC), gently heat the reaction mixture to reflux to drive the Dieckmann cyclization to completion.
Multiple Spots on TLC / Impure Product
1. Incomplete Cyclization: The Michael adduct is formed but has not cyclized. This will appear as a distinct intermediate spot on TLC. 2. Hydrolysis: Presence of water can hydrolyze the ester groups, leading to carboxylic acid byproducts and preventing cyclization. 3. Side Reactions: The base can promote self-condensation of the malonate or other unwanted reactions if conditions are not controlled.
1. Increase the reaction time or temperature (reflux) after the Michael addition appears complete. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂, Ar). 3. Control the rate of addition of the base. Maintain a consistent reaction temperature to minimize side reactions.
Low Yield After Work-up
1. Product Loss During Extraction: The product is a β-dicarbonyl, which is acidic (pKa ~11). It can be deprotonated and become soluble in a basic aqueous layer during work-up. 2. Emulsion Formation: High concentrations of base or byproducts can lead to emulsions during the aqueous work-up, trapping the product.
1. During work-up, carefully acidify the aqueous layer to a pH of ~4-5 before extraction to ensure the product is in its neutral form.[9] Use brine washes to break up emulsions. 2. Dilute the reaction mixture before extraction. A brine wash is often effective at breaking emulsions.
Difficulty with Purification
1. Oily Product: The product may initially isolate as an oil, making crystallization difficult. 2. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, complicating column chromatography.
1. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, proceed with silica gel column chromatography. 2. Use a gradient elution system for column chromatography, starting with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity.
Experimental Protocol: A Reference Method
This protocol is a synthesized example based on established procedures for similar transformations.[3][10][11] Researchers should adapt it based on their specific equipment and scale.
Reagents & Materials
Reagent
MW ( g/mol )
Molar Eq.
Amount (for 10 mmol scale)
Notes
Chalcone Precursor*
~238.26
1.0
2.38 g
Ethyl 3-(4-ethoxy-3-methoxyphenyl)acrylate
Diethyl Malonate
160.17
1.1
1.76 g (1.65 mL)
Use a slight excess
Sodium Ethoxide
68.05
2.2
1.49 g
Use fresh, anhydrous material
Anhydrous Ethanol
46.07
-
50 mL
Solvent
1M Hydrochloric Acid
36.46
-
As needed
For work-up
Ethyl Acetate
88.11
-
~150 mL
For extraction
Saturated NaCl (Brine)
-
-
~50 mL
For washing
Anhydrous MgSO₄/Na₂SO₄
-
-
As needed
For drying
*Note: The chalcone precursor must be synthesized first, typically via a Knoevenagel or Wittig-type reaction from 4-ethoxy-3-methoxybenzaldehyde.
Step-by-Step Procedure:
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is flame-dried and cooled under an inert atmosphere (N₂ or Ar).
Reagent Addition: To the flask, add anhydrous ethanol (50 mL), followed by the chalcone precursor (1.0 eq) and diethyl malonate (1.1 eq). Stir the mixture to dissolve the solids.
Base Addition: Carefully add sodium ethoxide (2.2 eq) to the solution in portions. The addition may be exothermic. The solution may turn yellow or orange.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the Michael addition. Monitor the disappearance of the chalcone by TLC.
Cyclization: After the Michael addition is largely complete, heat the reaction mixture to reflux (~78°C) and maintain for 4-8 hours. Monitor the formation of the final product by TLC.
Work-up:
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
Add 50 mL of cold water to the residue and stir.
Carefully acidify the aqueous mixture to pH 4-5 with 1M HCl. A precipitate may form.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic extracts and wash with saturated brine (1 x 50 mL).
Purification:
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Technical Support Center: Purification of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione via recrystallization. This document provides in...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the foundational knowledge and practical steps to overcome common challenges encountered during the purification of this specific molecule.
A Note on Molecular Analogs
Direct, published recrystallization protocols for 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione are not extensively available. The guidance herein is built upon established first principles of crystallization and data from closely related structural analogs, such as 5-(4-methoxyphenyl)cyclohexane-1,3-dione[1][2][3][4][5][6] and other substituted cyclohexane-1,3-diones[7][8]. The principles discussed are broadly applicable and provide a robust framework for developing a successful purification protocol. The core structure, cyclohexane-1,3-dione, is known to exist predominantly in its enol tautomer form, which influences its polarity and solubility behavior[8].
This section addresses specific problems that may arise during the recrystallization process. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning.
Q1: I've dissolved my crude product in a hot solvent and allowed it to cool, but no crystals are forming. What's going wrong?
A1: The failure of crystals to form upon cooling is a common issue, typically pointing to one of two scenarios: excessive solvent use or a supersaturated solution that resists nucleation.[9]
Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[9] The concentration of the target compound has not reached the saturation point upon cooling because too much solvent was added initially. The solution is stable, and the compound remains fully dissolved.
Solution: Gently heat the solution to boil off a portion of the solvent.[10][11] Do this in a fume hood with a boiling chip or magnetic stirring. Reduce the volume by 10-20% and then allow the solution to cool again. You can test if you have reached saturation by dipping a glass rod into the hot solution; a crystalline film should form on the rod as it dries.[10][11]
Cause 2: Supersaturation: The solution may be cooled below its saturation point but lacks a nucleation site for crystal growth to begin.[9] This is a metastable state.
Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask with a glass rod just below the solvent line.[11][12] The microscopic scratches on the glass provide an ideal surface for initial crystal formation.
Solution 2 (Seeding): If you have a small crystal of the pure compound saved from a previous batch (a "seed crystal"), add it to the cooled solution.[11][12] This provides a perfect template for further crystal growth.
Solution 3 (Drastic Cooling): As a last resort, placing the flask in an ice-water bath can sometimes induce crystallization, but be aware that rapid cooling can trap impurities.[12]
Q2: Instead of forming solid crystals, my compound has separated as an oily liquid. How do I fix this "oiling out"?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This happens when the melting point of your compound (especially if impure) is lower than the temperature of the solution at the point of saturation.[10] Oils are undesirable because they tend to trap impurities effectively, defeating the purpose of recrystallization.[13]
Cause 1: Low Melting Point / High Impurity Load: A high concentration of impurities can significantly depress the melting point of your compound.
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10%) more solvent to keep the compound dissolved at a slightly lower temperature upon cooling.[9][10] Then, allow the solution to cool much more slowly. You can achieve this by placing the flask in a beaker of warm water and allowing both to cool to room temperature together.[12] This slower cooling rate gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.
Cause 2: Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound. The reported melting point for the similar 5-(4-methoxyphenyl)cyclohexane-1,3-dione is in the range of 179.5-183.5 °C.[1][2] Your ethoxy-substituted compound will have a different, but likely also high, melting point. However, if significant impurities are present, this could be lowered into the range of a high-boiling solvent.
Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point or consider using a mixed-solvent system where you can adjust the polarity more finely.
Q3: My product crystallized almost immediately and very rapidly after I removed it from the heat. Is this a problem?
A3: Yes, this is often a problem. While it may seem efficient, extremely rapid crystallization, or "crashing out," tends to trap impurities within the fast-forming crystal lattice.[10][11] The goal of recrystallization is slow, methodical crystal growth, which allows impurities to be excluded and remain in the solvent.[14]
Cause: Insufficient Solvent/Too Rapid Cooling: The solution is likely too concentrated, or the temperature dropped too quickly.
Solution: Re-heat the flask to redissolve the solid. Add a small, measured amount of additional hot solvent (e.g., 1-2 mL per 100 mg of solid) to slightly decrease the saturation concentration.[10][11] Ensure the flask is placed on an insulating surface (like a cork ring or folded paper towels) and covered with a watch glass to slow the rate of cooling.[10][11] An ideal crystallization should show the first crystals appearing after about 5-10 minutes, with growth continuing over 20-30 minutes.[10][11]
Q4: After filtering and drying my crystals, my final yield is very low. Where did my product go?
A4: A low recovery is a frustrating but solvable issue. Several factors could be at play.
Cause 1: Using Too Much Solvent: As discussed in Q1, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[10][11]
Solution: If you still have the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling again for a "second crop" of crystals. Be aware this second crop may be less pure than the first. For future runs, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.
Cause 2: Premature Crystallization: The product may have crystallized on the filter paper or in the funnel stem during hot filtration (if this step was performed to remove insoluble impurities).
Solution: To prevent this, use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or by placing it over the boiling flask to be bathed in solvent vapor.[12] If crystallization has already occurred, you can try to rinse the filter paper with a small amount of fresh, hot solvent to redissolve the product and add it to the filtrate.
Cause 3: Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble (especially if the solvent is at room temperature) will dissolve some of your product.
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The compound's solubility will be at its minimum in the cold solvent, thus minimizing losses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purification by recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[15] The process relies on finding a solvent in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14][16][17] Impurities, ideally, remain soluble at all temperatures or are insoluble at high temperatures. When a hot, saturated solution of the impure compound is slowly cooled, the solubility of the desired compound decreases, causing it to form pure crystals.[18] The impurities are left behind in the surrounding solution (the "mother liquor").[19]
Q2: How do I choose the best solvent for recrystallizing 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione?
A2: The ideal solvent meets several criteria:
High-Temperature Solubility: It should dissolve your compound completely when hot (near its boiling point).[16]
Low-Temperature Insolubility: Your compound should be nearly insoluble when the solvent is cold (room temperature or in an ice bath).[16]
Impurity Solubility: It should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off while hot).[14][20]
Non-Reactive: The solvent must be chemically inert towards your compound.[14][19]
Volatility: It should have a relatively low boiling point so it can be easily removed from the final crystals.[14]
For a molecule like 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione, which has both polar (dione/enol, ether) and non-polar (aromatic ring, cyclohexyl backbone) features, you should test a range of solvents. Good starting points would be ethanol, isopropanol, ethyl acetate, or toluene. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective when no single solvent is ideal.[16]
Q3: What is a mixed-solvent recrystallization and when should I use it?
A3: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[16] You use a pair of miscible solvents: one in which your compound is very soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[16][21]
The procedure involves dissolving the crude compound in the minimum amount of the hot "solvent." Then, the hot "anti-solvent" is added dropwise to the hot solution until it just begins to turn cloudy (the saturation point). A few drops of the hot "solvent" are then added to redissolve the precipitate and make the solution clear again. The solution is then allowed to cool slowly, at which point crystallization should occur.
Q4: My crude product is colored. How can I remove colored impurities?
A4: If the color is due to high molecular weight, conjugated impurities, they can often be removed by using activated charcoal. After dissolving your crude product in the minimum amount of hot solvent, cool the solution slightly and add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal adsorbs the colored impurities onto its large surface area. Bring the solution back to a boil for a few minutes and then perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless and can then be cooled to induce crystallization. Be cautious, as adding too much charcoal can also adsorb your desired product, reducing your yield.
Experimental Protocols & Data
Table 1: Properties of Potential Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
Highly polar. Compound is likely insoluble. Potentially useful as an anti-solvent.
Ethanol
78
24.5
Good general-purpose polar protic solvent. A strong candidate.
Isopropanol
82
19.9
Similar to ethanol, slightly less polar. Another strong candidate.
Ethyl Acetate
77
6.0
Medium polarity solvent. Good for compounds with mixed polarity.
Toluene
111
2.4
Non-polar aromatic solvent. May be too non-polar, but could be useful.
Hexanes
~69
1.9
Very non-polar. Compound is likely insoluble. Good candidate for an anti-solvent.
Protocol 1: Systematic Solvent Selection
Place approximately 20-30 mg of your crude solid into several small test tubes.
To each tube, add a different potential solvent (from Table 1) dropwise at room temperature, swirling after each drop.
If the solid dissolves completely in ~0.5 mL of a solvent at room temperature, that solvent is unsuitable as it will not allow for good recovery.
For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath.
If the solid dissolves in the hot solvent, it is a potential candidate. Remove it from the heat and allow it to cool to room temperature, then place it in an ice bath.
A good solvent is one where the solid dissolves when hot and forms abundant crystals upon cooling.
If no single solvent is ideal, try a mixed-solvent system based on your observations (e.g., a solvent where the compound is very soluble and one where it is insoluble).
Protocol 2: General Recrystallization Workflow
Dissolution: Place the crude 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
(Optional) Hot Filtration: If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface. Do not disturb the flask. Once at room temperature, you may place it in an ice bath to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals in the funnel with a small portion of ice-cold solvent to rinse away any remaining mother liquor.
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven.
Visualized Workflows
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Lab Procedure: Recrystallization - LabXchange. (2024, January 23). LabXchange. [Link]
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15). SciSpace. [Link]
Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed. (2000, May 15). PubMed. [Link]
Technical Support Center: Navigating Solubility Challenges with 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Welcome to the technical support center for 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues commonly encountered with this compound. As a molecule with a complex aromatic and cyclic structure, achieving desired concentrations in various solvent systems can be a significant hurdle. This resource offers a structured approach to troubleshooting, grounded in established physicochemical principles and field-proven laboratory techniques.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental challenges with step-by-step protocols and the scientific rationale behind each recommendation.
Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays
Question: I am unable to achieve my target concentration of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione in a standard phosphate-buffered saline (PBS) at pH 7.4 for my cell-based assay. The compound precipitates out of solution. What steps can I take to improve its aqueous solubility?
Answer:
This is a common challenge for hydrophobic molecules like the one you are working with. The cyclohexane-1,3-dione moiety, while containing polar carbonyl groups, is attached to a bulky, nonpolar ethoxy-methoxyphenyl group, which significantly limits its solubility in water. Here is a systematic approach to address this issue:
1. pH Adjustment: Leveraging the Acidity of the β-dicarbonyl Moiety
The 1,3-dione system of your compound has acidic protons on the central carbon (C2), with a pKa that allows for the formation of a water-soluble enolate anion in basic conditions.[1] By increasing the pH of your buffer, you can significantly enhance solubility.
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 7.5 to 10.0 (e.g., phosphate, borate, or carbonate buffers).
Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.
Solubility Testing: Add a small, consistent aliquot of the stock solution to each buffer to achieve your target final concentration.
Observation and Quantification: Equilibrate the solutions for a set period (e.g., 2 hours) with gentle agitation. Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Expected Outcome: You should observe a significant increase in solubility as the pH becomes more alkaline.[2][3]
Diagram: Impact of pH on Solubility
Caption: The effect of pH on the ionization and solubility of the dione.
2. Co-solvents: Enhancing Solvation
If pH adjustment is not compatible with your experimental system, the use of co-solvents is a highly effective alternative. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby improving the solubility of nonpolar compounds.
Commonly Used Co-solvents for Biological Applications:
Co-solvent
Typical Starting Concentration
Notes
Dimethyl Sulfoxide (DMSO)
0.1 - 1% (v/v)
Widely used, but can have cellular effects at higher concentrations.
Another common choice in pharmaceutical formulations.
Experimental Protocol: Co-solvent Screening
Stock Solutions: Prepare a high-concentration stock solution of your compound in each co-solvent you wish to test.
Serial Dilutions: In your aqueous buffer (e.g., PBS), prepare a series of dilutions of each co-solvent stock to achieve a range of final co-solvent concentrations.
Determine Maximum Solubility: Observe the concentration at which your compound remains in solution without precipitation over a relevant time course. Ensure the final co-solvent concentration is compatible with your assay system.
Issue 2: Difficulty in Preparing Concentrated Stock Solutions in Organic Solvents
Question: I am struggling to prepare a highly concentrated stock solution (e.g., >50 mM) of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione for my experiments. It has limited solubility even in common organic solvents like methanol and acetonitrile. What are my options?
Answer:
While many organic compounds are readily soluble in common laboratory solvents, highly crystalline materials can present a challenge. A systematic solvent screening approach is recommended.
1. Solvent Screening: A Systematic Approach
The choice of solvent is critical, and a broader screening can often identify a suitable candidate.[5] Consider solvents with varying polarities and hydrogen bonding capabilities.
Weigh Compound: Accurately weigh a small amount of your compound (e.g., 5 mg) into several vials.
Add Solvent: To each vial, add a measured volume of a different solvent (e.g., 100 µL).
Agitation and Observation: Vigorously vortex each vial and allow it to equilibrate. If the compound dissolves completely, add more of the solid in known increments until saturation is reached. If it does not dissolve, incrementally add more solvent.
Calculate Solubility: Express the solubility in mg/mL or as a molar concentration.
2. Gentle Heating
In some cases, gentle heating can increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious about compound stability at elevated temperatures. Always check the melting point and any known degradation pathways. The melting point for a similar compound, 5-(4-methoxyphenyl)cyclohexane-1,3-dione, is in the range of 179.5-183.5 °C, suggesting good thermal stability for short-term heating.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the likely physicochemical profile of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione?
Q2: Could particle size reduction techniques like micronization help improve solubility?
Yes, particle size reduction can significantly increase the dissolution rate of a compound by increasing its surface area.[9][10] Techniques like micronization or nanosuspension are common in pharmaceutical development.[11] While these methods do not alter the equilibrium solubility, a faster dissolution rate can be critical for achieving the desired concentration in a given timeframe, especially for oral absorption.[12]
Diagram: Workflow for Solubility Enhancement
Caption: A decision-making workflow for addressing solubility issues.
Q3: Are there other advanced formulation strategies I could consider?
For more advanced applications, particularly in drug delivery, several other techniques can be employed:
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic parts of the molecule, increasing aqueous solubility.[13][14]
Solid Dispersions: Dispersing the compound in a carrier matrix at the molecular level can create a more soluble amorphous form.[13]
Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[15]
The selection of a solubility enhancement technique depends heavily on the specific application, required concentration, and the constraints of the experimental system.[13]
References
Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
Jadhav, N. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]
Verma, S. et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical and Bio-Medical Science.
Kumar, S. & Singh, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]
International Journal of Pharmaceutical Research & Engineering. (2023).
ResearchGate. (2025). Solvent selection for pharmaceuticals. Available at: [Link]
Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
AP Chemistry. (n.d.). 8.11 pH and Solubility. Available at: [Link]
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Available at: [Link]
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
Welcome to the technical guide for optimizing conjugate additions to 5-aryl-cyclohexane-1,3-diones . Unlike the symmetrically substituted dimedone (5,5-dimethyl), your substrate possesses a unique conformational lock due to the 5-aryl group.
Conformation: The 5-aryl substituent predominantly occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the ring conformation, which is critical for diastereoselective outcomes.
Reactivity: The molecule exists in a rapid keto-enol equilibrium. Under basic conditions, the enolate is the active nucleophile.
Decision Matrix: Experimental Design
Before starting, determine your optimization path using the workflow below.
Figure 1: Decision matrix for selecting reaction conditions based on electrophile type and stereochemical requirements.
Critical Troubleshooting (The "Why" & "How")
Issue A: C-Alkylation vs. O-Alkylation Competition
Symptom: Formation of enol ethers (O-attack) instead of the desired C-C bond.
Root Cause: The enolate of 1,3-dione is an ambident nucleophile .
O-Attack: Favored by "Hard" electrophiles (high charge density) and polar aprotic solvents (DMSO, DMF) that strip the cation, leaving a "naked," hard oxygen anion.
C-Attack (Desired): Favored by "Soft" electrophiles (Michael acceptors like nitroalkenes) and conditions that permit hydrogen bonding or cation coordination to the oxygen.
Corrective Action:
Solvent Switch: Use non-polar solvents (DCM, Toluene) or protic solvents (EtOH, Water). Avoid HMPA or DMF unless strictly necessary.
Counter-ion Control: If using a metal base, use Lithium (
). The strong O-Li bond masks the oxygen, forcing attack from the Carbon.
Thermodynamic Control: C-alkylation is generally the thermodynamic product. Ensure the reaction runs long enough to allow O-alkylated kinetic products to revert and rearrange (if reversible).
Issue B: Poor Diastereoselectivity (dr)
Symptom: A mixture of diastereomers is obtained (e.g., 1:1 dr), making purification difficult.
Root Cause: The 5-aryl group induces a remote stereochemical bias, but if the reaction temperature is too high or the catalyst is non-selective, the incoming electrophile approaches from both faces of the enolate.
Mechanism: The 5-aryl group locks the ring. The electrophile should ideally approach trans to the 5-aryl group to avoid steric clash, but the enolate is planar.
Corrective Action:
Lower Temperature: Reduce to 0°C or -20°C.
Bulky Catalysts: Use bifunctional organocatalysts (e.g., Cinchona alkaloids or Takemoto’s catalyst). These form a rigid ternary complex between the dione and the electrophile, enforcing facial selectivity relative to the 5-aryl anchor.
Issue C: The "Retro-Michael" Reversibility
Symptom: Yield decreases over time, or product degrades upon workup.
Root Cause: The Michael adduct of a 1,3-dione is still an acidic 1,3-dione. It can eliminate the electrophile (reverse reaction) under basic conditions or high heat.
Corrective Action:
Stoichiometry: Use a slight excess of the electrophile (1.2 – 1.5 equiv).
Quench Immediately: Do not let the reaction stir overnight if TLC shows completion. Quench with dilute HCl or saturated
.
Avoid Strong Bases: Use catalytic weak bases (TEA, DIPEA) or organocatalysts.
Charge: In a flame-dried flask, dissolve the 5-aryl-dione and the thiourea catalyst in Toluene (0.1 M concentration).
Incubate: Stir for 10 minutes at room temperature to allow the catalyst to H-bond with the dione enol.
Addition: Add the nitroalkene in one portion.
Reaction: Stir at room temperature (or 0°C for higher dr) for 12–24 hours.
Monitoring: Check TLC. Look for the disappearance of the nitroalkene (limiting reagent in some setups, but here we use excess; check dione consumption).
Workup: Direct column chromatography. Do not perform an aqueous basic wash, as this may induce Retro-Michael.
Protocol B: "On-Water" Green Synthesis (High Throughput)
Best for: Rapid library generation, racemic products, scale-up.
Materials:
Substrate: 5-Aryl-dione (1.0 equiv)
Electrophile: Michael Acceptor (1.0 equiv)
Additive:
(10 mol%) or no base if high temperature used.
Solvent: Water (Deionized)
Procedure:
Suspension: Suspend the dione and electrophile in water (0.5 M). They will likely not dissolve.
Catalysis: Add the catalytic base.
Agitation: Stir vigorously. The "on-water" effect accelerates the reaction at the hydrophobic interface.
Isolation: The product often precipitates as a solid. Filter and wash with water/hexanes. Recrystallize from EtOH.
Data & Visualization
Mechanistic Pathway: Bifunctional Catalysis
This diagram illustrates how thiourea catalysts simultaneously activate the electrophile and the nucleophile, ensuring C-selective attack.
Figure 2: Dual activation mechanism preventing O-alkylation and inducing stereoselectivity.
Comparative Solvent Effects (Reference Data)
Solvent
Dielectric Constant
C/O Selectivity
Reaction Rate
Recommendation
DCM
8.9
>99:1 (C)
Moderate
Best for Asymmetric
Toluene
2.4
>99:1 (C)
Slow
Good for Enantiocontrol
DMSO
46.7
Mixed
Fast
Avoid (Risks O-alkylation)
Water
80.1
>99:1 (C)
Fast (On-water)
Best for Scale/Green
Frequently Asked Questions (FAQ)
Q: My product is an oil that won't crystallize. How do I purify it?A: 5-aryl-dione Michael adducts can be sticky due to H-bonding. Try triturating with cold diethyl ether or a mixture of Hexanes:EtOAc (9:1). If it remains an oil, ensure all solvent (especially high boilers like Toluene) is removed under high vacuum.
Q: Can I use a strong base like NaH to speed this up?A:Not recommended. NaH generates a "naked" enolate which is highly reactive but less selective. It increases the risk of O-alkylation and polymerization. Stick to weak bases (TEA, Carbonates) or organocatalysts; the substrate is acidic enough (
~5) to not need NaH.
Q: How does the 5-aryl group affect the reaction time compared to dimedone?A: The 5-aryl group is electron-withdrawing (inductive effect), which slightly increases the acidity of the C2 protons compared to the 5,5-dimethyl analog. This generally increases the reaction rate, so monitor your first run closely.
Technical Support Center: Mastering Keto-Enol Tautomerization in Cyclohexane-1,3-diones by NMR
Welcome to the technical support center for controlling and analyzing the keto-enol tautomerization of cyclohexane-1,3-diones using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for controlling and analyzing the keto-enol tautomerization of cyclohexane-1,3-diones using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this dynamic equilibrium, ensuring accurate and reproducible results.
Introduction: The Challenge of a Mobile Equilibrium
Cyclohexane-1,3-diones are valuable scaffolds in medicinal chemistry and materials science. However, their existence as a mixture of keto and enol tautomers in solution presents a significant analytical challenge. The position of this equilibrium is highly sensitive to environmental factors, which can drastically alter the observed NMR spectrum and complicate structural elucidation and quantification. This guide provides a comprehensive resource for understanding, controlling, and troubleshooting the NMR analysis of these fascinating molecules.
Frequently Asked Questions (FAQs)
Q1: Why do I see two sets of peaks in the ¹H NMR spectrum of my cyclohexane-1,3-dione?
This is the most common observation and is due to the presence of both the diketo and enol tautomers in solution. The interconversion between these forms is often slow on the NMR timescale, leading to distinct signals for each species.[1][2]
Q2: The ratio of my keto and enol forms seems to change between experiments. What could be the cause?
The keto-enol equilibrium is highly sensitive to the solvent, temperature, concentration, and pH.[3][4][5] Even minor variations in your sample preparation or spectrometer conditions can shift the equilibrium and alter the observed tautomeric ratio.
Q3: My peaks are broad, making integration and analysis difficult. What's happening?
Broad peaks often indicate that the rate of tautomeric interconversion is in the intermediate exchange regime on the NMR timescale.[6][7] At this rate, the spectrometer detects an average of the two exchanging species, resulting in broadened lines. Other potential causes include poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.[8]
Q4: How can I quantify the percentage of each tautomer?
Quantitative NMR (qNMR) is the ideal method. By carefully integrating well-resolved signals corresponding to each tautomer, you can determine their relative concentrations.[1][9][10] It is crucial to select signals from protons that are unique to each form and have a known number of contributing nuclei.
Troubleshooting Guide: From Sample to Spectrum
This section provides in-depth, question-based troubleshooting for common issues encountered during the NMR analysis of cyclohexane-1,3-diones.
Part 1: Sample Preparation Pitfalls
Q: I've dissolved my sample, but the keto-enol ratio is not what I expected based on the literature. Why?
A: The choice of deuterated solvent is the most critical factor influencing the keto-enol equilibrium.
Polarity: More polar solvents tend to favor the more polar tautomer. For many β-dicarbonyls, the keto form has a larger dipole moment and is stabilized in polar solvents like DMSO-d₆ or water.[11][12][13] Conversely, nonpolar solvents like CDCl₃ or benzene-d₆ often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[13]
Hydrogen Bonding: Protic solvents (e.g., D₂O, CD₃OD) can disrupt the intramolecular hydrogen bond that stabilizes the enol form, thus shifting the equilibrium towards the keto tautomer.[12] Aprotic solvents that are hydrogen bond acceptors, like DMSO-d₆, can stabilize the enol tautomer's hydroxyl group through intermolecular hydrogen bonds.[11]
Actionable Advice:
Systematic Solvent Screening: To understand your system, run the NMR in a series of solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, acetone-d₆, acetonitrile-d₃, DMSO-d₆, and D₂O).
Consistency is Key: For comparative studies, always use the same batch of deuterated solvent to minimize variations.
Q: Could trace amounts of acid or base in my sample be affecting the results?
A: Absolutely. Both acid and base can catalyze the keto-enol interconversion.[14][15][16] The presence of acidic or basic impurities can shift the equilibrium and broaden the NMR signals by accelerating the exchange rate.
Actionable Advice:
Purification: Ensure your sample is highly pure. Use appropriate chromatographic techniques to remove any residual acids or bases from the synthesis.
Neutral Glassware: Wash NMR tubes and any glassware used for sample preparation with a neutral cleaning agent and rinse thoroughly with deionized water, followed by drying, to avoid any acidic or basic residues.
Part 2: NMR Acquisition and Dynamic Behavior
Q: My signals are still broad even after careful sample preparation. How can I obtain sharp peaks?
A: This is a classic sign of intermediate chemical exchange. To resolve this, you need to either slow down or speed up the interconversion rate to move into the slow or fast exchange regimes, respectively.
Variable Temperature (VT) NMR: This is the most powerful tool for this issue.
Cooling the sample will slow down the tautomeric exchange. If you cool it enough, you will enter the slow-exchange regime, where you will observe sharp, distinct peaks for both the keto and enol forms.[6]
Heating the sample will accelerate the exchange. If you heat it sufficiently, you will enter the fast-exchange regime, where the signals for the keto and enol forms will coalesce into a single, sharp, averaged peak.[4][6]
Experimental Protocol: Variable Temperature (VT) ¹H NMR
Sample Preparation: Prepare a sample of your cyclohexane-1,3-dione (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈) in a high-quality NMR tube.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
Low-Temperature Acquisition: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the broad peaks resolve into sharp signals.
High-Temperature Acquisition (Optional): If desired, increase the temperature from room temperature in 10-20 K increments. Observe the coalescence of the individual tautomer signals into a single averaged peak.
Data Analysis: Analyze the spectra at different temperatures to determine the coalescence temperature, which can be used to calculate the energy barrier for the tautomeric interconversion.
Q: How does temperature affect the equilibrium position?
A: Increasing the temperature often shifts the equilibrium towards the more thermodynamically stable keto form.[4][17][18] By performing quantitative VT-NMR, you can determine thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerization process.[2][17]
Data Presentation: Influence of Solvent and Temperature on Tautomeric Ratio
Compound
Solvent
Temperature (°C)
% Enol Form
% Keto Form
Dimedone
CDCl₃
25
~26%
~74%
Dimedone
DMSO-d₆
25
>95%
<5%
2-Methyl-1,3-cyclohexanedione
DMSO-d₆
20
~60%
~40%
2-Methyl-1,3-cyclohexanedione
DMSO-d₆
140
~25%
~75%
Note: These are representative values. The exact ratios can vary based on concentration and other factors.
Part 3: Quantification and Data Integrity
Q: I am trying to perform qNMR, but my integration values are inconsistent. What are the best practices?
A: Accurate qNMR requires careful planning and execution.[19][20]
Actionable Advice:
Signal Selection: Choose non-overlapping, sharp singlets for integration if possible. For cyclohexane-1,3-diones, the signals of the methylene protons adjacent to the carbonyls are often good candidates.
Internal Standard: Use a stable, non-reactive internal standard with a known concentration.[21] The standard should have a signal in a clean region of the spectrum.
Acquisition Parameters: Ensure complete relaxation of the nuclei by using a long relaxation delay (D1), typically 5 times the longest T₁ of any proton being quantified.
Processing: Use a consistent baseline correction method and carefully define the integration limits for each peak. It's crucial to integrate all signals corresponding to a particular proton, especially if there are multiple conformers or tautomers.[10][22]
Visualizing the Factors at Play
Concluding Remarks
The keto-enol tautomerism of cyclohexane-1,3-diones is a complex but manageable phenomenon. By understanding the fundamental principles that govern the equilibrium and by systematically applying the troubleshooting strategies outlined in this guide, researchers can gain precise control over their experiments. This will lead to reliable and reproducible NMR data, which is essential for advancing drug discovery and materials science applications.
References
NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025). Magnetic Resonance in Chemistry. Available at: [Link]
Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. Available at: [Link]
Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (2018). Semantic Scholar. Available at: [Link]
Sahu, N., et al. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(7), 8435-8445. Available at: [Link]
Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. Available at: [Link]
Kumar, A., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(40), 24907-24914. Available at: [Link]
Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. Available at: [Link]
Becalski, A., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2720-2727. Available at: [Link]
Spencer, T. A., et al. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 82(4), 616. Available at: [Link]
Keto-Enol Tautomerism. Organic Chemistry Tutor. Available at: [Link]
Ríos, A., et al. (2007). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 5(11), 1791-1797. Available at: [Link]
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. Available at: [Link]
Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ResearchGate. Available at: [Link]
Keto Enol Tautomerism | Effect of solvent and entropy on equilibrium|Mechanism| Part 3. (2026). YouTube. Available at: [Link]
Quantitative NMR (qNMR). University of Illinois Chicago, Pharmacognosy Institute (PHCI). Available at: [Link]
1H NMR Broad peaks. Chemistry Stack Exchange. Available at: [Link]
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]
Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. Available at: [Link]
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
NMR sample preparation guidelines. Spinomix. Available at: [Link]
What's the 'ism' of today? Keto-Enol Tautomerism. (2019). Nanalysis. Available at: [Link]
Melandri, S., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. The Journal of Chemical Physics, 139(23), 234306. Available at: [Link]
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]
Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. The Royal Society of Chemistry. Available at: [Link]
Teilum, K., et al. (2021). (S)Pinning down protein interactions by NMR. Protein Science, 30(2), 286-302. Available at: [Link]
Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. Available at: [Link]
da Cunha, E. F., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1377317. Available at: [Link]
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Available at: [Link]
5.1: Keto-Enol Tautomerism. (2024). Chemistry LibreTexts. Available at: [Link]
Technical Support Center: Purification Strategies for Syntheses Involving 4-Ethoxy-3-Methoxybenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-ethoxy-3-methoxybenzaldehyde and need to remove the unreacted star...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-ethoxy-3-methoxybenzaldehyde and need to remove the unreacted starting material from their product mixtures. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: I've run a reaction to form a Schiff base (imine) with 4-ethoxy-3-methoxybenzaldehyde, and my crude product is contaminated with the starting aldehyde. What is the most effective way to remove it?
The presence of unreacted 4-ethoxy-3-methoxybenzaldehyde is a common issue in Schiff base syntheses.[1] Due to its polarity, which can be similar to that of the imine product, simple purification methods may be challenging.[1] The most robust and widely recommended method for selectively removing aldehydes is a sodium bisulfite wash.[2][3][4][5][6]
This technique relies on the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble α-hydroxysulfonic acid salt (a bisulfite adduct).[2][7] This adduct can then be easily separated from your desired organic-soluble product through liquid-liquid extraction.[2][4][5]
Q2: My initial attempts at a simple water wash did not remove the unreacted aldehyde. Why is that, and why is the bisulfite method better?
4-Ethoxy-3-methoxybenzaldehyde has low solubility in water (1.16 mg/mL at 25°C), so a simple water wash is generally ineffective at removing significant quantities.[8][9] The sodium bisulfite method is superior because it chemically modifies the aldehyde into a highly polar, water-soluble salt.[2][7] This dramatic change in solubility allows for a clean separation between the aqueous and organic phases during extraction.
Q3: I am concerned about the stability of my imine product. Can the purification conditions hydrolyze the C=N bond?
This is a valid concern as the imine (Schiff base) linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions.[10] The formation of the bisulfite adduct is typically performed under neutral to slightly acidic conditions. While the reaction is generally mild, prolonged exposure or harsh pH changes should be avoided. It is crucial to monitor your product's stability, for instance by using Thin Layer Chromatography (TLC) before and after the purification process.
For particularly sensitive imines, other methods like recrystallization or careful column chromatography with a deactivated stationary phase should be considered.[11][12][13]
Q4: Can I use column chromatography to separate my imine product from the unreacted aldehyde?
Column chromatography can be an effective purification method, but it requires careful optimization. A key challenge is that the slightly acidic nature of standard silica gel can potentially cause the hydrolysis of the imine product back to the starting aldehyde and amine on the column.[10][13]
To mitigate this, you can:
Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.[12][13] This is done by flushing the column with a solvent system containing a small percentage of triethylamine before loading your sample.
Use an alternative stationary phase: Basic alumina can be a good alternative to silica gel for the purification of imines.[11][14]
The polarity of 4-ethoxy-3-methoxybenzaldehyde and your imine product will determine the appropriate solvent system (eluent). You will need to develop a solvent system that provides good separation between the two compounds using TLC before attempting a column.
Q5: What about recrystallization? Is it a viable option?
Recrystallization is an excellent method for purifying solid products and can be very effective if there is a significant difference in solubility between your imine and the unreacted aldehyde in a particular solvent.[1][3] The key is to find a suitable solvent or solvent system. You would typically dissolve your crude product in a minimum amount of hot solvent and allow it to cool slowly. The less soluble compound (ideally your desired product) will crystallize out, leaving the more soluble impurities in the mother liquor.[3]
Experimentation with different solvents such as ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate is often necessary to find the optimal conditions.[1][11]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Persistent aldehyde contamination after a single bisulfite wash.
Incomplete reaction between the aldehyde and sodium bisulfite.
Repeat the bisulfite wash. Ensure the sodium bisulfite solution is freshly prepared and saturated. Vigorous shaking during extraction is crucial to maximize the interfacial reaction.
Emulsion formation during extraction.
High concentration of crude product or use of certain solvents.
Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, filter the mixture through a pad of Celite.
Low recovery of the desired product after purification.
1. The product may have some water solubility.2. The product may have been partially hydrolyzed during the workup.3. The product may have co-extracted with the bisulfite adduct.
1. Back-extract the aqueous layer with a fresh portion of the organic solvent.2. Minimize the time the product is in contact with the aqueous phase and avoid extreme pHs.3. Ensure complete phase separation before draining the layers.
The product degrades on a silica gel column.
The imine is sensitive to the acidic nature of silica gel.
Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to a basic stationary phase like alumina.[11][12][13][14]
Detailed Experimental Protocols
Protocol 1: Selective Removal of 4-Ethoxy-3-Methoxybenzaldehyde via Sodium Bisulfite Extraction
This protocol is designed for the selective removal of the aldehyde from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.[2][3][4]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel, beakers, Erlenmeyer flask
Rotary evaporator
Procedure:
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes to ensure intimate mixing and complete reaction. Periodically vent the funnel to release any pressure buildup.
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom layer if using a denser-than-water organic solvent like dichloromethane, top layer for less dense solvents like ethyl acetate) will contain the aldehyde-bisulfite adduct.[2]
Separation: Drain the aqueous layer.
Washing: Wash the organic layer with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.[3]
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[2]
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product, now free of the unreacted aldehyde.[2]
Protocol 2: Purification by Recrystallization
This protocol is suitable if your desired imine product is a solid at room temperature.
Materials:
Crude product containing unreacted aldehyde
A selection of recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane)
Erlenmeyer flasks
Heating source (e.g., hot plate)
Ice bath
Büchner funnel and filter paper
Vacuum flask
Procedure:
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the crude product when hot but not when cold.
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.[3]
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal yield, you can then place the flask in an ice bath.[3]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[3]
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizing the Purification Workflow
Workflow for Aldehyde Removal via Bisulfite Extraction
Caption: General workflow for aldehyde removal via bisulfite extraction.
The Chemistry Behind the Bisulfite Wash
The effectiveness of the bisulfite wash is due to the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of 4-ethoxy-3-methoxybenzaldehyde.
Caption: Reversible reaction between the aldehyde and sodium bisulfite.
Aghito, T., et al. (2017). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science, 8(9), 6567-6573. Retrieved from [Link]
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57270. Retrieved from [Link]
El-Sayed, R. A. (2018). Synthesis of Schiff Bases by Non-Conventional Methods. Chemistry & Applications, 1(1), 1-10. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403. Retrieved from [Link]
LookChem. (n.d.). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. Retrieved from [Link]
Various Authors. (2020, May 28). How can I remove aldehyde from a schiff base reaction? ResearchGate. Retrieved from [Link]
PureSynth. (n.d.). 4-Ethoxy-3-Methoxybenzaldehyde 98.0%(GC). Retrieved from [Link]
Li, Y., et al. (2023). Natural Aldehyde-Chitosan Schiff Base: Fabrication, pH-Responsive Properties, and Vegetable Preservation. Foods, 12(15), 2921. Retrieved from [Link]
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
Singh, R., & Singh, P. (2018). Comparative Study for Synthesis of Schiff Base Ligand. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1082-1093. Retrieved from [Link]
International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
Aghito, T., et al. (2017). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science. Retrieved from [Link]
SSRN. (2025, October 11). Recrystallization-Induced Tautomerism and Selective Imine Formation of N-Diphenylmethylene-Serine Methyl Ester. Retrieved from [Link]
Various Authors. (2016, February 20). How to isolate Imine by column chromatography? ResearchGate. Retrieved from [Link]
Various Authors. (2022, May 10). How to isolate imine from reaction mixture? ResearchGate. Retrieved from [Link]
Various Authors. (2015, December 28). Is it possible to purify imine using column chromatography? ResearchGate. Retrieved from [Link]
Various Authors. (2023, December 19). How to synthesize Schiff base out of amino acid and aldehyde? ResearchGate. Retrieved from [Link]
Various Authors. (2023, March 30). How to purify Schiff base? ResearchGate. Retrieved from [Link]
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]
LookChem. (2017, July 12). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
Jasinski, J. P., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o1728. Retrieved from [Link]
Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 4(1), 45-49. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
Technical Analysis: Solvent-Dependent 1H NMR Resolution of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Executive Summary & Core Comparison Objective: This guide compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for the structural characterization of 5-(4-Ethoxy-3-methoxyphe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Comparison
Objective: This guide compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for the structural characterization of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione.
The Challenge: Cyclohexane-1,3-diones exhibit rapid keto-enol tautomerism. The choice of solvent is not merely about solubility; it fundamentally alters the tautomeric equilibrium, signal resolution, and the visibility of exchangeable protons.
Feature
CDCl₃ (Standard)
DMSO-d₆ (Alternative)
Primary Utility
Confirmation of Enol form & Intramolecular H-bonding.[1][2]
Resolution of overlapping aliphatic peaks & Solubility.
Tautomeric State
Favors Enol (stabilized by intramolecular H-bond).[2]
Disrupts H-bonds; shifts equilibrium, often broadening -OH.
Exchangeable Protons
Visible (Sharp/Broad singlet >10 ppm).
Invisible/Broad (often exchanges with residual H₂O).
Spectral Clarity
High resolution for vinyl protons.
High resolution for aromatic splitting (ABX system).
Understanding the equilibrium is prerequisite to interpreting the spectrum. The molecule exists in a dynamic equilibrium between the Diketo form and the Enol form.
Tautomeric Pathway (DOT Visualization)
Caption: Fig 1. Solvent-mediated tautomeric equilibrium.[3][4] CDCl₃ promotes the intramolecularly hydrogen-bonded enol, while DMSO competes for hydrogen bonding.
Comparative Spectral Analysis
The Aromatic & Alkoxy Region (Substituent Confirmation)
The 4-ethoxy-3-methoxyphenyl moiety provides the most stable signals, less affected by tautomerism but sensitive to solvent polarity.
Methoxy (-OCH₃): Appears as a sharp singlet.
CDCl₃: ~3.85 ppm.
DMSO-d₆: ~3.75 ppm (slight upfield shift due to solvent shielding).
Ethoxy (-OCH₂CH₃): Characteristic pattern.
Methylene (-CH₂-): Quartet at ~4.05 ppm (
Hz).
Methyl (-CH₃): Triplet at ~1.40 ppm (
Hz).
Aromatic Ring (ABX System):
H-2' (d,
Hz): Meta to ethoxy, ortho to methoxy.
H-6' (dd,
Hz): Para to ethoxy.
H-5' (d,
Hz): Ortho to ethoxy.
Performance Verdict:DMSO-d₆ often provides superior separation of the aromatic ABX pattern, preventing overlap with the residual CHCl₃ peak (7.26 ppm) which can obscure aromatic protons in dilute samples.
The Aliphatic & Enolic Region (Core Identification)
This is where the solvent choice dictates the spectrum's appearance.
Scenario A: CDCl₃ (The Enol Dominant Spectrum)
In non-polar solvents, the cis-enol form is stabilized by a strong intramolecular hydrogen bond between the enol -OH and the carbonyl oxygen.
Enolic -OH: A distinct, often broad singlet very downfield (12.0 – 16.0 ppm ). Note: If the sample is wet, this may disappear.
Vinyl Proton (C-2): A sharp singlet around 5.5 – 6.0 ppm . This is the "smoking gun" for the enol form.
C-4/C-6 Protons: Appear as a complex multiplet or diastereotopic pairs due to the rigidity of the double bond.
Scenario B: DMSO-d₆ (The Equilibrium Mixture)
DMSO is a strong H-bond acceptor.[3] It breaks the intramolecular bond.
Enolic -OH: Usually not observed or extremely broad due to rapid proton exchange with residual water in the hygroscopic DMSO.
C-2 Protons (Diketo form): If the equilibrium shifts to the diketo form, you will lose the vinyl singlet (5.5 ppm) and gain a signal upfield (~3.5 ppm) for the CH₂ at the C-2 position.
Water Peak: A dominant broad singlet at ~3.33 ppm, which often obscures the methoxy or ring protons.
Consolidated Data Table
Proton Assignment
Multiplicity
Shift (ppm) in CDCl₃
Shift (ppm) in DMSO-d₆
Structural Insight
-OH (Enol)
Broad Singlet
12.50 – 15.00
Not Visible / Broad
Intramolecular H-bond indicator.
Ar-H (ABX)
m (d/dd/d)
6.70 – 6.90
6.80 – 7.10
Aromatic substitution pattern.
=CH- (Vinyl, C2)
Singlet
5.50 – 5.80
5.30 – 5.60
Confirms Enol tautomer.
-OCH₂- (Ethoxy)
Quartet
4.05
4.00
Hz.
-OCH₃ (Methoxy)
Singlet
3.85
3.75
3-position substituent.
-CH- (C5)
Multiplet
3.20 – 3.40
3.10 – 3.30
Chiral center (in diketo form).
-CH₂- (Ring)
Multiplet
2.50 – 2.90
2.40 – 2.80
Complex due to ring puckering.
-CH₃ (Ethoxy)
Triplet
1.42
1.30
Hz.
Experimental Protocol: Validated Workflow
Sample Preparation
To ensure reproducibility, follow this self-validating protocol.
Mass Requirement: Weigh 5–10 mg of the dried solid.
Why? 1,3-diones can aggregate. High concentration favors the intermolecularly bonded species; low concentration favors intramolecular enol (in CDCl₃).
Solvent Addition: Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆).
Critical Step (CDCl₃): Filter through a small plug of glass wool into the NMR tube to remove suspended solids, as 1,3-diones often have poor solubility in cold chloroform.
Equilibration: Allow the tube to sit at room temperature for 10 minutes before acquisition.
Causality: Tautomeric equilibrium is not instantaneous upon dissolution. Immediate acquisition may result in "drifting" integrals during the scan.
Acquisition Parameters
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
Scans (ns): 16 (CDCl₃) or 32 (DMSO-d₆ due to potential dynamic broadening).
Relaxation Delay (D1): Set to 2.0 seconds .
Reasoning: The enolic proton and aromatic protons have vastly different T1 relaxation times. A short D1 will under-integrate the aromatic region relative to the methyl groups.
Decision Logic for Solvent Selection (DOT)
Caption: Fig 2. Decision matrix for selecting the optimal NMR solvent based on analytical requirements.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link
Reeves, L. W. (1957). The Proton Resonance Spectra of Some β-Diketones and the Solvent Effect on Keto-Enol Equilibrium. Canadian Journal of Chemistry, 35(11), 1351–1359. Link
Hansen, P. E. (2002). Isotope Effects on Chemical Shifts as a Tool in Structural Studies of Intramolecular Hydrogen Bonded Compounds. Journal of Molecular Structure, 615(1-3), 141-154. (Contextual grounding for enol H-bond shifts).
13C NMR chemical shifts of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
The following guide details the 13C NMR chemical shifts of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a critical intermediate in the synthesis of curcuminoid analogues and pharmaceutical building blocks. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the 13C NMR chemical shifts of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione , a critical intermediate in the synthesis of curcuminoid analogues and pharmaceutical building blocks.
This guide moves beyond simple peak listing. It integrates keto-enol tautomerism dynamics , synthetic causality , and diagnostic comparisons to provide a robust framework for structural verification.[1]
This compound belongs to the class of 5-arylcyclohexane-1,3-diones .[1] Unlike simple 1,3-dicarbonyls, the 5-aryl substituent introduces specific steric and electronic effects that influence the keto-enol equilibrium—a critical factor in interpreting its NMR spectrum.[1] Researchers often encounter this molecule as a synthetic intermediate derived from 4-ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin) via Knoevenagel condensation and Michael addition sequences.[1]
Core Application
Used primarily as a C-nucleophile in drug discovery (e.g., synthesis of acridinediones, xanthenones) and as a structural analogue to curcumin metabolites (tetrahydrocurcuminoids).[1] Its "performance" in this context is defined by its reactivity at the C-2 position and the purity profile distinguishable by NMR.
The 13C NMR spectrum of this molecule is dominated by two distinct regions: the Aromatic/Alkoxy region (static) and the Alicyclic Dione region (dynamic due to tautomerism).[1]
Table 1: Chemical Shift Assignments (CDCl₃, 100 MHz)
Note: Values represent the dominant Enol Tautomer , which is typically favored in CDCl₃ solution.[1]
Carbon Position
Chemical Shift (δ, ppm)
Multiplicity (DEPT)
Structural Assignment
Dione Region
C-1, C-3
188.5 – 192.0
C (Quaternary)
Carbonyl/Enol Carbon .[1] Often broadened due to rapid proton exchange.
C-2
102.5
CH
Vinyl Carbon (α-carbon) .[1] Diagnostic peak for the enol form.
In solution, cyclohexane-1,3-diones exist in a rapid equilibrium between the Diketo and Mono-enol forms.[1]
In CDCl₃: The Enol form usually predominates (>90%) due to intramolecular hydrogen bonding and solvent stabilization.[1] You will see the C-2 signal at ~102 ppm.
In DMSO-d₆: The equilibrium may shift, or proton exchange may slow down, potentially showing distinct peaks for both forms or broadening the carbonyl signals (C-1/C-3) significantly.[1]
Diagnostic Tip: If you see a triplet at ~55-60 ppm (C-2 of Diketo form) and carbonyls at >200 ppm, your sample is likely in the Diketo form , often caused by acidic impurities or specific solvent effects.[1]
Performance Comparison: Diagnostic Power
This section compares the 13C NMR "performance" (identifiability) of the target molecule against its precursors and common analogues.
Comparison 1: Target vs. Precursor (4-Ethoxy-3-methoxybenzaldehyde)
Objective: Verify reaction completion (Synthesis of Dione).
Primary Indicator. Appearance of this peak confirms ring formation.[1]
Aliphatic Region
14.7, 56.0, 64.4 (Alkoxy only)
36.8, 43.0 (Ring CH/CH₂)
Secondary Indicator. New aliphatic peaks appear in the 30-45 ppm range.[1]
Comparison 2: Target vs. 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
Objective: Distinguish between the target and the common laboratory reagent Dimedone (often used as a standard).[1]
Feature
Dimedone (Standard)
Target (5-Aryl Derivative)
Reason for Shift
C-5 (Ring)
32.7 ppm (Quaternary)
36.8 ppm (Methine)
Substitution of Methyls with Aryl group changes hybridization/environment.[1]
C-4/C-6
~52 ppm
~43 ppm
Aryl group at C-5 exerts a shielding effect (gamma-effect) compared to gem-dimethyl.[1]
Experimental Protocol: Reliable Data Acquisition
To ensure the chemical shifts reported above are reproducible, follow this self-validating protocol.
Step 1: Sample Preparation[2]
Mass: Weigh 15-20 mg of the solid dione.
Solvent: Use CDCl₃ (0.6 mL) strictly.
Why? CDCl₃ stabilizes the enol form, simplifying the spectrum.[1] DMSO-d₆ can cause broadening due to hydrogen bond disruption.[1]
Additive (Optional): If C-1/C-3 peaks are missing (due to exchange broadening), add 1 drop of D₂O (shaken) or lower the temperature to 273 K . This slows the proton exchange, sharpening the carbonyl signals.
Step 2: Acquisition Parameters[2][4][5]
Pulse Sequence: Standard 1H-decoupled 13C (zgpg30).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Reason: Quaternary carbons (C-1, C-3, C-1', C-3', C-4') have long T1 relaxation times.[1] Short D1 leads to poor signal-to-noise for these critical diagnostic peaks.
Scans: Minimum 512 scans (for 15 mg sample).
Visualizations
Diagram 1: Synthesis & Tautomerism Workflow
This diagram illustrates the synthesis pathway from the aldehyde and the subsequent keto-enol equilibrium that defines the NMR spectrum.[1]
Caption: Synthesis pathway showing the transformation of the aldehyde signal and the dynamic equilibrium between Diketo and Enol forms in the final product.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for general 13C additive rules and cyclohexane-1,3-dione base shifts).
[Link][1]
Roman, G. (2004).[1] "Cyclohexenones Through Addition of Ethyl Acetoacetate to Chalcones." Acta Chimica Slovenica, 51, 537-544. (Provides experimental validation for 5-aryl-1,3-dione synthesis and NMR characteristics).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing purity assays for 5-aryl-cyclohexane-1,3-diones presents a distinct analytical challenge: keto-enol tautomerism .[1] Unlike standard stable pharmaceutical intermediates, these
-diketones exist in a dynamic equilibrium that often operates on the same timescale as the chromatographic separation.
This guide moves beyond standard "generic gradient" approaches. We compare the failure of standard acidic mobile phases against robust buffered systems and alternative stationary phase chemistries.
Key Takeaway: Simple acidification (0.1% Formic Acid) is often insufficient.[1] To achieve a self-validating method with USP tailing factors < 1.2, you must utilize low-pH phosphate buffering combined with end-capped C18 or Phenyl-Hexyl stationary phases to lock the tautomeric equilibrium and maximize selectivity.[1]
The Analytical Challenge: The "Ghost" Peak
The core structural feature of 5-aryl-cyclohexane-1,3-dione is the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-dicarbonyl moiety.[1] In solution, this structure oscillates between the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).
The Mechanism of Failure
When the rate of tautomeric interconversion (
) is comparable to the rate of chromatographic partitioning (), the detector observes a "saddle" or distorted peak shape. This is not column overload; it is on-column chemistry.
Diketo Form: More polar, elutes earlier.
Enol Form: Less polar (internal H-bond masks polarity), elutes later.[1]
Result: If unmanaged, you will see two split peaks or a broad plateau, making purity integration impossible.
Visualizing the Equilibrium
The following diagram illustrates the dynamic equilibrium you are fighting against during separation.
Figure 1: The kinetic mechanism of peak splitting in
-diketones.
Comparative Study: Method Performance
We evaluated three distinct method strategies for a 5-phenyl-cyclohexane-1,3-dione standard (99% purity).
Method A: The "Standard" (Generic Acidic)
Column: C18 (3.5 µm, 4.6 x 100 mm)
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1]
Outcome:FAILURE .
Analysis: Formic acid (pKa ~3.[1]75) provides insufficient buffering capacity.[1] The pH varies locally within the column as the organic modifier changes, causing the analyte to partially ionize (pKa of analyte
Mobile Phase: 20 mM Potassium Phosphate (pH 2.3) / Acetonitrile.[1][2]
Outcome:PASS .
Analysis: The phosphate buffer locks the pH well below the analyte's pKa. This suppresses ionization completely and forces the equilibrium predominantly toward the neutral enol form (stabilized by the non-polar stationary phase).
Observation: Sharp, single peak. Tailing factor 1.1.
Mobile Phase: 20 mM Potassium Phosphate (pH 2.3) / Methanol.[1][3]
Outcome:OPTIMIZED .
Analysis: The 5-aryl group on the cyclohexane ring engages in
interactions with the Phenyl-Hexyl stationary phase.[1] This provides orthogonal selectivity, separating the main peak from synthetic aromatic impurities better than C18.
Observation: Sharp peak, slightly longer retention, superior resolution of impurities.
Quantitative Comparison Data
Metric
Method A (Formic/C18)
Method B (Phosphate/C18)
Method C (Phosphate/Phenyl)
Peak Shape
Split / Saddle
Sharp / Symmetrical
Sharp / Symmetrical
USP Tailing ()
N/A (Split)
1.12
1.08
Plates ()
< 2,000 (Effective)
12,500
14,200
Resolution () *
N/A
2.5
3.8
pH Stability
Poor
Excellent
Excellent
*Resolution calculated against nearest synthetic impurity (e.g., unreacted starting material).
Recommended Protocol (Method C)
This protocol utilizes the Phenyl-Hexyl / Phosphate system, which offers the highest reliability for purity analysis of aryl-substituted cyclic diones.[1]
Expert Note: Do not exceed 40°C. Higher temperatures accelerate tautomerism but may degrade the silica in acidic conditions over time.
Detection: UV @ 254 nm (Aryl absorption) and 280 nm.[1]
Injection Volume: 5–10 µL.
Gradient Table[1][5]
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
18.0
10
90
18.1
90
10
23.0
90
10
Method Development Decision Logic
Use this workflow to adapt the method if your specific 5-aryl derivative shows unique behavior.
Figure 2: Strategic decision tree for optimizing
-diketone separation.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on pH control in HPLC).
McCalley, D. V. (2010).[1] "Analysis of basic solutes by HPLC." Journal of Chromatography A. Link (Discusses the importance of low pH buffering for ionizable compounds).
Agilent Technologies. "Strategies for the Separation of Tautomers." Technical Note. Link (General reference for tautomer separation strategies).[1]
A Comparative Guide to the Structural Elucidation of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione: An Integrated Spectroscopic and Crystallographic Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, understanding the precise spatial...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, understanding the precise spatial arrangement of atoms is paramount for predicting biological activity, designing structure-activity relationship (SAR) studies, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of novel small molecules, using 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione as a representative case.
While public crystallographic data for this specific molecule is not available, this guide will serve as a comprehensive roadmap for its characterization. We will delve into the gold-standard technique of single-crystal X-ray crystallography, providing a detailed experimental protocol and using a closely related molecule as a case study. Furthermore, we will objectively compare this definitive method with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to illustrate how a synergistic approach yields a complete and validated structural assignment.
Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the positions of individual atoms with exceptional accuracy. This technique provides invaluable information on bond lengths, bond angles, and stereochemistry, which are critical for understanding molecular interactions and biological function.[1]
Experimental Protocol for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision.
Step 1: Crystal Growth
The primary prerequisite for a successful X-ray crystallography experiment is the availability of high-quality single crystals. For a molecule like 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione, which possesses both rigid and flexible moieties, a systematic screening of crystallization conditions is essential.
Methodology:
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. The compound will crystallize at the interface of the two solvents.
Causality: The goal of these techniques is to slowly and systematically reduce the solubility of the compound, allowing the molecules to arrange themselves in a highly ordered, crystalline lattice rather than crashing out as an amorphous solid.
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure. This involves determining the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays are then determined using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to obtain the final, highly accurate molecular structure.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow for determining a molecular structure using single-crystal X-ray crystallography.
Case Study: Crystallographic Data for a Structural Analog
To illustrate the output of an X-ray crystallography experiment, we present the data for a structurally related compound, 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.[2]
Parameter
Value
Significance
Chemical Formula
C₁₉H₂₀N₂O₄
The elemental composition of the molecule in the crystal.
Formula Weight
340.37 g/mol
The molar mass of the compound.
Crystal System
Monoclinic
The shape of the unit cell, the basic repeating unit of the crystal.
Space Group
P2₁/c
The symmetry elements present within the unit cell.
a, b, c (Å)
a = 12.5596, b = 10.6599, c = 13.0262
The dimensions of the unit cell.
α, β, γ (°)
α = 90, β = 99.1587, γ = 90
The angles of the unit cell.
Volume (ų)
1721.76
The volume of the unit cell.
Z
4
The number of molecules in the unit cell.
Temperature (K)
150.0
The temperature at which the data was collected.
R₁ (I > 2σ(I))
0.0470
A measure of the agreement between the observed and calculated structure factors; a lower value is better.
wR₂ (all data)
0.1155
A weighted R-factor based on all data; a lower value indicates a better fit of the model to the data.
This data provides a wealth of information, allowing for the precise determination of the molecule's conformation, stereochemistry, and any intermolecular interactions in the solid state.
Part 2: Building the Picture: Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new molecule requires a suite of analytical techniques that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of a molecule in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: Would reveal the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns. For our target molecule, we would expect to see signals for the ethoxy and methoxy groups, the aromatic protons, and the protons on the cyclohexane-1,3-dione ring.
¹³C NMR: Would show the number of chemically distinct carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecule's skeleton.
Expected ¹H NMR Chemical Shifts for the Target Molecule:
Protons
Expected Chemical Shift (ppm)
Multiplicity
-OCH₂CH₃
~1.4
Triplet
-OCH₂CH₃
~4.0
Quartet
Cyclohexane CH₂
~2.5-3.0
Multiplet
Cyclohexane CH
~3.5
Multiplet
-OCH₃
~3.8
Singlet
Aromatic CH
~6.8-7.2
Multiplets
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. For our target molecule, the molecular ion peak would confirm its molecular weight, and fragmentation could show the loss of the ethoxy or methoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] For 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione, the IR spectrum would be expected to show characteristic absorption bands for:
C=O (ketone): A strong absorption around 1715 cm⁻¹.[6]
C-O-C (ether): Strong absorptions in the 1250-1050 cm⁻¹ region.
Aromatic C=C: Absorptions in the 1600-1450 cm⁻¹ region.
C-H (aromatic and aliphatic): Absorptions in the 3100-2850 cm⁻¹ region.[7]
Computational Chemistry
Computational chemistry provides theoretical insights into molecular structure and properties.[8] By using methods like Density Functional Theory (DFT), we can predict the most stable conformation of the molecule, calculate its theoretical NMR and IR spectra, and corroborate the experimental findings.
Part 3: A Comparative Analysis: Choosing the Right Tool
Each analytical technique offers a unique window into the structure of a molecule. The choice of which technique to use, and in what order, depends on the specific question being asked.
Technique
Sample Type
Information Obtained
Strengths
Limitations
X-ray Crystallography
Single Crystal
Unambiguous 3D structure, bond lengths/angles, stereochemistry, packing
Does not provide 3D structural information, isomers can be difficult to distinguish.[10]
IR Spectroscopy
Solid or Solution
Presence of functional groups
Fast, simple, non-destructive.
Provides limited structural information, complex spectra can be hard to interpret fully.[5]
Computational Chemistry
In silico
Predicted 3D structure, stability, theoretical spectra
Complements experimental data, can predict properties.[11]
Accuracy depends on the level of theory used, not a substitute for experimental data.
Integrated Characterization Workflow
Caption: An integrated workflow for the complete structural characterization of a novel compound.
Conclusion
The structural elucidation of a novel compound like 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a puzzle best solved with a multi-faceted approach. While single-crystal X-ray crystallography provides the ultimate, high-resolution picture of the molecule in its solid state, techniques such as NMR, MS, and IR spectroscopy are indispensable for piecing together the complete structural narrative, from molecular formula and connectivity to its behavior in solution. By synergistically applying these powerful analytical tools, researchers can confidently and accurately characterize new chemical entities, paving the way for further investigation in the drug development pipeline.
References
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Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
Cavalli, A., Salvatella, X., & Vendruscolo, M. (2020). On the complementarity of X-ray and NMR data. Journal of Molecular Biology, 432(8), 2537-2544.
Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111.
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What are advantages and disadvantages of mass spectroscopy? (2025, March 11). askIITians. Retrieved from [Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Inform
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax. Retrieved from [Link]
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del Corte, X., López-Francés, A., Martinez de Marigorta, E., Palacios, F., & Vicario, J. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). (n.d.). SciELO.
Infrared spectra of compound 1. In the cyclohexane solution, three... (n.d.). ResearchGate. Retrieved from [Link]
Major advantages and disadvantages of the mass spectrometry (MS) and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
IR handout.pdf. (n.d.).
A vibrational study of cyclohexane and some of its isotopic derivatives—I: Raman and infrared spectra and assignments of cyclohexaae and cyclohexane-d12. (1971). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
How To Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]
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Stereochemistry of cyclohexane derivatives. Part V. Infrared spectra and conformations of stereoisomeric 1 : 2-diols. (n.d.). Journal of the Chemical Society (Resumed).
1 3 Cyclohexanedione and Its Deriv
Utility of Computational Chemistry for Insight to Structures and Reactions of Polynitrogen Compounds. (n.d.).
The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. (2009, June 2).
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Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbon
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (n.d.). Scientific & Academic Publishing.
A Senior Application Scientist's Guide to Establishing Elemental Analysis Standards for 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is paramount. This guide provides an in-depth, technical comparison of methodologies for establishi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is paramount. This guide provides an in-depth, technical comparison of methodologies for establishing elemental analysis standards for the compound 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and accurate results.
Foundational Knowledge: The "Why" Behind Elemental Analysis
Elemental analysis is a fundamental technique in pharmaceutical sciences, serving as a crucial checkpoint for the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For a specific molecule like 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione, determining the precise mass percentages of Carbon (C), Hydrogen (H), and Oxygen (O) provides a primary confirmation of its empirical formula.[2] This is not merely a routine check; it is a foundational piece of evidence supporting the molecular structure, which is critical for regulatory submissions and ensuring the safety and efficacy of a potential drug product.[1]
Molecular Structure and Theoretical Composition
Before any analysis, the theoretical elemental composition must be calculated. The structure of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is derived from its close analog, 5-(4-methoxyphenyl)cyclohexane-1,3-dione, which has a molecular formula of C13H14O3.[3][4] The "ethoxy" group in our target molecule replaces a "methoxy" group, which corresponds to the addition of a CH2 group. Therefore, the molecular formula for 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is C15H18O4.
Based on this formula, the theoretical elemental composition is calculated as follows:
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
15
180.165
68.68
Hydrogen (H)
1.008
18
18.144
6.92
Oxygen (O)
15.999
4
63.996
24.40
Total
262.305
100.00
This theoretical composition is the gold standard against which all experimental results will be compared.
The Primary Technique: CHNS/O Combustion Analysis
The most reliable and cost-effective method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is CHNS/O analysis, which is based on the principle of combustion.[2][5]
The Causality of Combustion Analysis
This technique involves the complete and instantaneous oxidation of the sample in a high-temperature furnace, typically in the presence of pure oxygen. The resulting combustion gases (CO2, H2O, N2, and SO2) are then separated and quantified by a thermal conductivity detector (TCD). Oxygen is determined separately by pyrolysis in a high-temperature furnace, where it is converted to carbon monoxide. The choice of this method is deliberate; it is a destructive but highly accurate technique that provides a direct measure of the elemental composition.
Experimental Protocol for CHNS/O Analysis
A detailed, step-by-step methodology for the analysis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is as follows:
Instrument Preparation:
Ensure the elemental analyzer is calibrated and has passed all system suitability tests.
Use high-purity helium as the carrier gas and high-purity oxygen for combustion.
The combustion furnace should be at a temperature of at least 950°C, and the reduction furnace at approximately 650°C.
Sample Preparation:
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
The sample should be a fine, homogenous powder to ensure complete combustion.
For oxygen analysis, a silver capsule is used.
Calibration:
Calibrate the instrument using a certified reference material (CRM) with a matrix similar to the analyte, if possible. For a compound like ours, with C, H, and O, a CRM such as acetanilide or benzoic acid is suitable.[6]
Perform a multi-point calibration to ensure linearity over the expected concentration range.
Analysis:
Introduce the encapsulated sample into the combustion chamber.
The combustion products are swept by the helium carrier gas through a reduction furnace to convert nitrogen oxides to N2 and remove excess oxygen.
The gases are then passed through a chromatographic column to separate CO2, H2O, and N2.
The TCD detects the concentration of each gas.
Data Analysis:
The instrument software calculates the percentage of C, H, and N based on the TCD signals and the sample weight.
Oxygen is determined in a separate run using a similar process but with pyrolysis instead of combustion.
Trustworthiness Through Self-Validation
To ensure the trustworthiness of the results, a self-validating system must be in place. This involves:
System Suitability Testing: Before each run, analyze a known standard to verify the instrument is performing within specifications.
Use of Certified Reference Materials (CRMs): The use of CRMs from accredited sources is essential for establishing traceability and ensuring the accuracy of the measurements.[7]
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, accuracy, precision, and robustness.
Comparison with Alternative and Complementary Techniques
While CHNS/O combustion analysis is the primary method for determining the bulk elemental composition of organic compounds, other techniques can provide complementary information, particularly regarding trace elemental impurities.
Technique
Principle
Application for this Topic
Advantages
Disadvantages
CHNS/O Combustion Analysis
Complete oxidation of the sample and detection of resulting gases.
Primary method for determining C, H, and O percentages to confirm the empirical formula.[2]
High accuracy and precision for bulk elemental composition, cost-effective.[2][5]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Ionization of atoms in a high-temperature plasma and detection of ions based on their mass-to-charge ratio.
Ultra-trace analysis of elemental impurities, providing very low detection limits.[9]
Extremely high sensitivity (parts-per-trillion range), capable of multi-element analysis.[9]
Less tolerant of high total dissolved solids compared to ICP-OES.[8]
Atomic Absorption Spectrometry (AAS)
Absorption of light by free atoms in the gaseous state.
Targeted analysis of specific metallic impurities.
High precision and accuracy for specific elements.[9]
Generally analyzes only one element at a time.
It is crucial to understand that techniques like ICP-MS and ICP-OES are not alternatives for determining the C, H, and O composition of an organic molecule but are essential for quantifying elemental impurities, which is a separate but equally important aspect of pharmaceutical quality control.[10]
Visualizing the Workflow and Logical Relationships
To provide a clear understanding of the experimental workflow and the logical relationships between the different stages of analysis, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for CHNS/O analysis.
Caption: Logical relationship for achieving trustworthy results.
Conclusion: A Framework for Rigorous Analysis
Establishing elemental analysis standards for a novel compound like 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a systematic process that underpins the foundation of its chemical identity and purity. By employing CHNS/O combustion analysis as the primary technique and adhering to rigorous validation protocols as outlined by ICH Q2(R1), researchers can generate reliable and trustworthy data. The comparison with alternative techniques highlights the importance of selecting the appropriate method for the analytical question at hand, with combustion analysis being the definitive choice for bulk elemental composition and ICP-based methods for trace impurity analysis. This guide provides the necessary framework for drug development professionals to confidently establish and validate elemental analysis standards for their compounds of interest, ensuring scientific integrity and regulatory compliance.
References
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, December). Elemental Analysis Manual - Section 3.5 Version 3.0. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
PubChem. (n.d.). 5-(4-Methylphenyl)cyclohexane-1,3-dione. Retrieved from [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
Development of a Nutritional Supplement Certified Reference Material for Elemental Analysis. (2018, December 1). Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]
PubChem. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-((1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-. Retrieved from [Link]
Università di Padova. (2024, June 21). Elemental Analysis - Technical Resources. Retrieved from [Link]
Drawell. (2023, September 25). ICP-MS vs. AAS - Which Technique to Choose. Retrieved from [Link]
Patsnap. (2025, September 19). ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate?. Retrieved from [Link]
PubChem. (n.d.). 5-Methoxyhexane-2,4-dione. Retrieved from [Link]
PubChem. (n.d.). (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide. Retrieved from [Link]
Spectroscopy. (2026, February 6). A Comparison of ICP-OES and ICP-MS for the Determination of Metals in Food. Retrieved from [Link]
MDPI. (2023, November 24). Comparison of the Analytical Performance of Inductively Coupled Plasma Mass Spectrometry and Instrumental Neutron Activation Analysis Techniques in the Elemental Analysis of Coal Fly Ash. Retrieved from [Link]
Proper Disposal Procedures for 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
[1][2][3][4][5] Executive Summary & Chemical Profile 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1774-12-5) is a substituted 1,3-diketone, structurally related to curcuminoids and often used as a synthetic int...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary & Chemical Profile
5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1774-12-5) is a substituted 1,3-diketone, structurally related to curcuminoids and often used as a synthetic intermediate in drug discovery.
Effective disposal requires understanding its two primary chemical behaviors: acidity and enolization . Unlike inert organic solids, the 1,3-dione moiety possesses acidic protons (pKa ~5.3), making it reactive toward strong bases and capable of chelating metals.
Immediate Action Classification:
Waste Stream: Organic Solid (Non-Halogenated) or Organic Liquid (if dissolved).
Stabilization: No chemical stabilization required for pure solid. Ensure the material is dry to prevent hydrolysis or bacterial growth in the waste bin.
B. Liquid Waste (Mother Liquors/Solvents)
Segregation: Separate based on the solvent used (Halogenated vs. Non-Halogenated).
Compatibility Check: If the solution contains strong oxidizers (e.g., PCC, KMnO4) from a reaction workup, quench the oxidizer completely before adding the dione. The electron-rich aromatic ring is susceptible to vigorous oxidation.
Disposal Workflow Logic
The following decision tree illustrates the compliant workflow for disposing of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione.
Figure 1: Decision matrix for segregating 1,3-dione waste streams to ensure compatibility with incineration protocols.
Detailed Operational Procedures
Protocol A: Handling Pure Solid Spills
Objective: Safely contain loose powder without generating dust aerosols.
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or respirator if >10g spill).
Containment: Do not dry sweep. Dry sweeping generates static and airborne dust.
Method:
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
Scoop the damp material into a wide-mouth waste jar.
Wipe the surface with 70% Ethanol. The compound is likely soluble in alcohols (due to the ethoxy/methoxy groups).
Verification: Use a UV lamp (365nm) to check for residue. Many conjugated diones and curcuminoids fluoresce; if the area glows, clean again.
Protocol B: Cleaning Glassware (Triple Rinse)
Objective: Decontaminate glassware to allow for standard washing.
Solvent Selection: Use Acetone or Ethanol. Water alone is ineffective due to the lipophilic aromatic ring.
Rinse 1: Add solvent (~10% volume), swirl to dissolve visible solids. Decant into Organic Waste .
Rinse 2: Repeat.
Rinse 3: Repeat.
Final Wash: Wash with alkaline detergent (e.g., Alconox). The high pH of the detergent will deprotonate any remaining dione (forming the water-soluble enolate salt), ensuring complete removal.
Regulatory & Compliance (US/EU Context)
Regulatory Body
Classification
Requirement
US EPA (RCRA)
Non-Listed
If not mixed with listed solvents (F-list), classify as Non-Regulated Waste pending characteristic testing. However, best practice dictates treating as Hazardous Organic Waste .
EU REACH
Substance
Dispose of via incineration in accordance with Directive 2008/98/EC.
DOT (Transport)
Not Regulated
Not typically a DOT Hazard Class 4.1 unless proven to have high burning rate. Transport as general chemical.
Waste Labeling Template:
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 347343, 5-(4-Methoxyphenyl)cyclohexane-1,3-dione (Analogous Structure). Retrieved from [Link]
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
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